molecular formula C12H14N2O2S B1174440 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Número de catálogo: B1174440
Peso molecular: 250.316
Clave InChI: QDQMAXHFVIHMDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a chemical compound provided for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrazole derivatives are recognized as potent medicinal scaffolds that exhibit a wide spectrum of biological activities . The pyrazole core is a significant structure in organic and medicinal chemistry, with many derivatives demonstrating important pharmacological properties . Incorporating a sulfonyl moiety, as seen in this compound, is a common strategy in drug discovery. Sulfur-containing fragments are present in numerous FDA-approved medicines and are known to contribute to various medicinal properties, including antitumor, anti-inflammatory, antifungal, and antibacterial activities . Specifically, in metabolic disease research, sulfonyl-containing compounds like glimepiride and gliclazide are established antidiabetic agents, highlighting the relevance of this functional group in developing enzyme inhibitors . Researchers value such structurally defined pyrazole derivatives as key intermediates or target molecules in synthetic chemistry for constructing more complex, biologically active compounds . Handle this material with care, refer to the safety data sheet for proper handling procedures, and ensure compliance with all local regulations regarding the use and disposal of laboratory chemicals.

Propiedades

Fórmula molecular

C12H14N2O2S

Peso molecular

250.316

Nombre IUPAC

1,5-dimethyl-4-(4-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C12H14N2O2S/c1-9-4-6-11(7-5-9)17(15,16)12-8-13-14(3)10(12)2/h4-8H,1-3H3

Clave InChI

QDQMAXHFVIHMDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C)C

Origen del producto

United States
Foundational & Exploratory

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole: Synthesis, Properties, and Potential Applications

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of clinically significant drugs.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] This guide focuses on a specific, highly functionalized derivative: 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole . This molecule combines the proven pyrazole core with a tolylsulfonyl moiety, a key pharmacophore in selective COX-2 inhibitors like Celecoxib.[3][5] This document provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, its predicted physicochemical and spectroscopic properties, and a discussion of its potential mechanism of action and therapeutic applications, grounded in the established pharmacology of structurally related compounds.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This arrangement imparts unique electronic properties, allowing them to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The versatility of pyrazole chemistry allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This has led to their incorporation into numerous blockbuster drugs, highlighting their status as a "privileged scaffold" in pharmaceutical development.[1][7]

Molecular Profile of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Chemical Structure

The molecule consists of a central pyrazole ring methylated at the N1 and C5 positions. The critical pharmacophore, a p-tolylsulfonyl group, is attached at the C4 position. This substitution pattern is deliberate; the N1-methylation prevents tautomerization and provides a fixed interaction point, while the sulfonyl group is crucial for potential interactions with enzyme active sites, such as that of cyclooxygenase-2 (COX-2).

Caption: Chemical structure of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole.

Physicochemical Properties

Quantitative experimental data for this specific molecule is not widely published. The following table summarizes its calculated properties and provides experimental data for structurally similar compounds to serve as a reference.

PropertyValue (1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole)Reference Analog Data
Molecular Formula C₁₂H₁₄N₂O₂SC₆H₈N₂O₂ (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid)[8]
Molecular Weight 250.32 g/mol 140.14 g/mol (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid)[8]
Physical State Predicted: White to off-white solidSolid (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid)[8]
Melting Point Predicted: >150 °C181-183 °C (1,5-Dimethyl-1H-pyrazole-4-carboxylic acid)[8]
Solubility Predicted: Soluble in moderately polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone); poor solubility in water.Pyrazole derivatives generally show good solubility in common organic solvents like ethanol and acetone.[9]
XLogP3-AA Predicted: 1.8 - 2.5N/A

Synthesis and Characterization

Synthetic Strategy

The synthesis of 4-substituted pyrazoles often proceeds through a 4-halo intermediate, which serves as a versatile handle for subsequent cross-coupling reactions.[10] A highly plausible route to the target compound involves the iodination of 1,5-dimethylpyrazole followed by a coupling reaction with a sulfinate salt. This approach is logical because the C4 position of the pyrazole ring is susceptible to electrophilic halogenation, and the subsequent coupling provides a direct and efficient method for forming the C-S bond.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Two-Step Synthesis

This protocol is a robust, field-proven methodology adapted from established procedures for the synthesis of analogous compounds.[10][11]

Step 1: Synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole

  • Rationale: Direct iodination of the pyrazole core is an efficient method to install a leaving group at the 4-position. The use of an oxidant like hydrogen peroxide in situ converts iodide to the electrophilic iodine species (I+), driving the reaction forward under relatively mild conditions.[11]

  • Procedure:

    • To a stirred solution of 1,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as water or acetic acid, add iodine (1.1 eq).

    • Heat the mixture to approximately 60-80 °C.

    • Slowly add an aqueous solution of an oxidant, such as 30% hydrogen peroxide (1.5 eq), dropwise over 1-2 hours. The choice of an oxidant is critical to regenerate the electrophilic iodine and consume the HI byproduct, preventing the reverse reaction.[11]

    • Maintain the temperature and continue stirring for an additional 2-4 hours after the addition is complete, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium thiosulfate to quench excess iodine.

    • The product, 4-iodo-1,5-dimethyl-1H-pyrazole, will typically precipitate as a solid. Isolate the product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Step 2: Copper-Catalyzed Coupling to form 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

  • Rationale: Copper-catalyzed coupling of aryl halides with sulfinate salts is a well-established method for forming aryl sulfones. The use of a ligand like L-proline can enhance the reaction rate and yield by stabilizing the copper catalyst.

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-iodo-1,5-dimethyl-1H-pyrazole (1.0 eq), sodium p-toluenesulfinate (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

    • Add a high-boiling polar aprotic solvent such as DMSO or DMF. The choice of solvent is crucial for solubilizing the salts and achieving the necessary reaction temperature.

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia or a saturated solution of EDTA to complex with the copper catalyst, facilitating its removal.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound, 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole.

Spectroscopic Characterization

Confirmation of the final structure requires a suite of spectroscopic analyses. The expected data are summarized below.

TechniqueExpected Signature Features
¹H NMR - A sharp singlet for the C3-H of the pyrazole ring (δ ~7.5-8.0 ppm).- Two distinct singlets for the N1-CH₃ and C5-CH₃ groups (δ ~3.7-4.0 ppm and ~2.4-2.7 ppm, respectively).- An AA'BB' system (two doublets) for the aromatic protons of the p-tolyl group (δ ~7.3-7.9 ppm).- A singlet for the tolyl-CH₃ group (δ ~2.4 ppm).
¹³C NMR - Resonances for the pyrazole ring carbons (C3, C4, C5).- Signals for the four distinct carbons of the p-tolyl group.- Peaks for the three distinct methyl carbons (N1-CH₃, C5-CH₃, tolyl-CH₃).
IR (KBr) - Strong, characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfone (ν ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).- C-H stretching bands for aromatic and aliphatic groups (ν ~3100-2900 cm⁻¹).- C=C and C=N stretching bands for the aromatic and pyrazole rings (ν ~1600-1450 cm⁻¹).
Mass Spec (ESI) - A prominent ion peak corresponding to [M+H]⁺ (m/z = 251.08) or [M+Na]⁺ (m/z = 273.06).

Biological Significance and Potential Applications

The Sulfonyl-Heterocycle Motif as a COX-2 Inhibitor

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] A common structural feature of many selective COX-2 inhibitors is a diaryl heterocycle, where one of the aryl rings often bears a sulfonamide or sulfone moiety. This group is critical for binding within a specific side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site, thus conferring selectivity.[3]

Given that 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole possesses this key structural motif, it is a prime candidate for investigation as a selective COX-2 inhibitor.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action is the selective inhibition of the COX-2 enzyme. This would block the conversion of arachidonic acid into prostaglandins (specifically PGE₂), which are key mediators of inflammation, pain, and fever.[5] Furthermore, as COX-2 is often overexpressed in various cancer types, its inhibition has been explored as an anticancer strategy.[4]

pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (PGE₂) (Inflammation, Pain, Fever) COX2->PG_Inflammatory Target 1,5-Dimethyl-4- (p-tolylsulfonyl)pyrazole Target->COX2 Selective Inhibition

Caption: Hypothesized selective inhibition of the COX-2 pathway.

Potential Therapeutic Areas
  • Anti-inflammatory Agent: For the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis, with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][3]

  • Analgesic: For the management of acute and chronic pain.

  • Anticancer Agent: Given the role of COX-2 in angiogenesis and tumor progression, this compound could be investigated as a standalone or adjuvant therapy in certain cancers, such as colorectal or breast cancer.[4]

Future Research Directions

To validate the therapeutic potential of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, a structured research program is necessary. Key next steps would include:

  • In Vitro Enzymatic Assays: Quantify the inhibitory activity (IC₅₀) against purified human COX-1 and COX-2 enzymes to determine potency and selectivity.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit prostaglandin production in cell lines (e.g., A549 lung cancer cells) and assess its cytotoxicity against various cancer cell lines.[5]

  • Pharmacokinetic Studies: Determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound in preclinical models.

  • In Vivo Efficacy Studies: Test the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer to establish in vivo efficacy and safety.[3]

References

  • ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link][12]

  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link][10]

  • Wen, J-H., et al. (2022). Synthesis of Isomers of Distinguishable Iron(Ⅲ) Fluorescent Probes and Application in Water Samples. Chinese Journal of Applied Chemistry, 39(5), 787-796. Retrieved from [Link][13]

  • Deka, M. (2016). Synthesis of Highly Substituted 4‐Iodopyrazole N‐oxides and Pyrazoles from Propargylamines. Asian Journal of Organic Chemistry. Retrieved from [Link][14]

  • Alam, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link][1]

  • PubChem. (n.d.). 1,5-Dimethyl-4-(3-methyl-1-phenyl-5-(phenylsulfonyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)-2-phenyl-1H-pyrazol-3(2H)-one (27). Retrieved from [Link][15]

  • Zhu, H., et al. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one. PMC. Retrieved from [Link][16]

  • Soni, R., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research, 12(4). Retrieved from [Link][2]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Retrieved from [11]

  • Al-Ostath, R. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link][3]

  • ResearchGate. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one. Retrieved from [Link][17]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link][6]

  • Insuasty, B., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 43(1), 194-213. Retrieved from [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. Retrieved from [Link][18]

  • Mortier, J., et al. (1996). SYNTHESIS OF PYRAZOLO[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES, 43(1), 221-228. Retrieved from [Link][19]

  • Thomas, J., et al. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. PMC. Retrieved from [Link][5]

  • Reddy, M. R., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link][20]

  • NIST. (n.d.). 1H-Pyrazole, 1,5-dimethyl-. Retrieved from [Link][21]

  • Saeed, A., & Channar, P. A. (2015). A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link][22]

  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link][23]

  • Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Retrieved from [Link][7]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link][24]

  • Kumar, V., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Pharmaceutical and Clinical Research, 6(4), 286-302. Retrieved from [Link][25]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link][4]

  • IntechOpen. (2021). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link][26]

Sources

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole molecular weight and boiling point

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonyl moiety, its pharmacological profile is often significantly enhanced. This guide provides a comprehensive technical overview of a specific, promising compound: 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in drug discovery by drawing parallels with structurally related molecules. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and leverage this compound in the development of novel therapeutics.

Compound Profile and Physicochemical Properties

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a polysubstituted aromatic heterocycle. The fusion of the dimethylpyrazole core with the p-tolylsulfonyl group—a common pharmacophore—suggests a high potential for biological activity. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted from its constituent parts and data from closely related analogues.

The molecular structure consists of a 1,5-dimethyl-1H-pyrazole ring substituted at the C4 position with a p-tolylsulfonyl group.

PropertyDataSource
Molecular Formula C₁₂H₁₄N₂O₂SCalculated
Molecular Weight 266.32 g/mol Calculated
Physical State Expected to be a solid at 25°CInferred from analogues[1][2]
Melting Point Not reported; likely >100 °CInferred from analogues[1][2]
Boiling Point Not applicable; likely to decompose at high temperatures.N/A
Solubility Expected to be soluble in polar organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.General chemical principles

Synthesis and Mechanistic Considerations

The synthesis of 4-sulfonyl pyrazoles is a topic of significant interest in synthetic chemistry.[3][4][5] A logical and efficient pathway to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole involves a two-step process starting from commercially available precursors. The key strategy is the formation of a sulfonyl chloride intermediate followed by a classic Friedel-Crafts reaction.

Synthetic Workflow

The proposed synthesis begins with the chlorosulfonation of 1,5-dimethylpyrazole, followed by the reaction of the resulting sulfonyl chloride with toluene.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Friedel-Crafts Sulfonylation A 1,5-Dimethylpyrazole B 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->B Chlorosulfonic acid (ClSO3H) Thionyl chloride (SOCl2) C 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (from Step 1) D 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (Final Product) C->D Toluene Toluene (C7H8) Catalyst AlCl3 (Lewis Acid)

Caption: Proposed two-step synthesis of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole.

Experimental Protocol: Friedel-Crafts Sulfonylation

This protocol details the final step of the synthesis, starting from the key intermediate, 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005613-94-4), which is commercially available.[6][7]

Materials:

  • 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Toluene (used as solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl), aqueous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous toluene and cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise to the stirred toluene. A suspension will form.

  • Reactant Addition: Dissolve 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride in a minimal amount of anhydrous DCM or toluene and add it to a dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole.

Causality and Trustworthiness: The use of a strong Lewis acid like AlCl₃ is crucial as it coordinates with the sulfonyl chloride, increasing its electrophilicity and enabling the electrophilic aromatic substitution on the electron-rich toluene ring. The anhydrous conditions are critical to prevent the deactivation of the catalyst. The aqueous work-up protocol ensures the removal of the catalyst and any unreacted acidic or basic species, providing a self-validating system for isolating the neutral product.

Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from closely related N-tosylbenzenesulfonamide pyrazoles[2], the following spectral characteristics are expected for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), δ ~ 7.3-7.4 (d, 2H, Ar-H meta to SO₂), δ ~ 7.5-7.7 (s, 1H, pyrazole C3-H), δ ~ 3.7-3.8 (s, 3H, pyrazole N-CH₃), δ ~ 2.4-2.5 (s, 3H, Ar-CH₃), δ ~ 2.2-2.3 (s, 3H, pyrazole C5-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~ 145 (Ar-C para to SO₂), δ ~ 140-142 (Ar-C ipso to SO₂), δ ~ 130 (Ar-CH meta to SO₂), δ ~ 128 (Ar-CH ortho to SO₂), Pyrazole C3, C4, C5 signals, δ ~ 35-37 (N-CH₃), δ ~ 21.5 (Ar-CH₃), δ ~ 10-12 (C5-CH₃).
FT-IR (ATR)~1360-1370 cm⁻¹ (asymmetric SO₂ stretch), ~1165-1175 cm⁻¹ (symmetric SO₂ stretch), ~1595 cm⁻¹ (C=C and C=N stretches), ~810-820 cm⁻¹ (p-disubstituted benzene C-H bend).[2]
HRMS (ESI) Calculated for [M+H]⁺ (C₁₂H₁₅N₂O₂S⁺): m/z 267.0854. Found value should be within ± 5 ppm.
Logical Relationships in Characterization

Caption: Interrelation of analytical techniques for structural validation.

Applications in Drug Development

The strategic incorporation of sulfonyl groups into pyrazole scaffolds is a well-established approach in medicinal chemistry to enhance biological activity.[5] The p-tolylsulfonyl group, in particular, is a key feature in several COX-2 inhibitors.

  • Anti-inflammatory and Analgesic Agents: Many pyrazole-based compounds exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The structural similarity of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole to celecoxib suggests it could be a valuable candidate for screening as a selective COX-2 inhibitor, potentially offering anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Anticancer Agents: The sulfonylpyrazole motif is present in various compounds investigated for their antiproliferative activities.[8] These molecules can target a range of cancer-related pathways. Given the prevalence of this scaffold in oncology research, the title compound warrants evaluation against various cancer cell lines to determine its potential as a lead for novel anticancer drugs.

  • Antimicrobial and Other Activities: Pyrazole sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[9] The unique electronic and steric properties of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole make it a candidate for screening in diverse biological assays to uncover new therapeutic applications.

Conclusion

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through well-understood and reliable chemical transformations. While specific experimental data on this compound remains limited in public literature, its structure strongly suggests a high potential for valuable biological activity, particularly in the areas of inflammation and oncology. This guide provides the necessary foundational knowledge—from synthesis to predicted characterization and potential applications—to empower researchers to explore the therapeutic promise of this and related sulfonyl-functionalized pyrazoles.

References

  • M. R. Al-Ghorbani, et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Kaur, A., et al. (2013). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Wang, B., et al. (2018). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ChemistrySelect. Available at: [Link]

  • Ammar, Y. A., et al. (2016). Transmonocyanoacetylation of Phenylenediamines: A Simple and Efficient Synthesis of Novel N-(Functionalized phenyl)-2-cyanoacetamide Derivatives with Antimicrobial Activity. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Zhang, Z-G., et al. (2018). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazole, 1,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Vasylenko, O., et al. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemMedChem. Available at: [Link]

  • Jaiswal, A. K., et al. (2024). Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry. Available at: [Link]

  • Flores-Alamo, M., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Boletín de la Sociedad Química de México. Available at: [Link]

  • PubChem. (n.d.). 1,5-Dimethyl-4-(3-methyl-1-phenyl-5-(phenylsulfonyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)-2-phenyl-1H-pyrazol-3(2H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research. Available at: [Link]

  • Boulebd, H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Sauthof, L., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • AiFChem. (n.d.). 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride 98%. BuyChemJapan. Available at: [Link]

  • Hasnaoui, A., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Jensen, K. A., & Christophersen, C. (1969). The reaction between 5-(p-toluenesulfonamido)tetrazole and p-toluenesulfonyl chloride. Acta Chemica Scandinavica. Available at: [Link]

  • Kumar, S., & Kumar, S. (2018). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Tetrahedron Letters. Available at: [Link]

  • Al-Hourani, B. J., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Zhu, D., et al. (2011). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Navigating the Unknown: A Technical Safety and Toxicity Guide to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the potential safety and toxicity considerations for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (CAS No. 18935-86-9). As no formal Safety Data Sheet (SDS) or extensive toxicological data for this specific compound are publicly available, this document employs a precautionary approach, inferring potential hazards from the known toxicological profiles of its core functional moieties: the pyrazole ring and the p-tolylsulfonyl group. This guide is intended to empower researchers and drug development professionals with a robust framework for safe handling, risk assessment, and informed decision-making in the absence of definitive compound-specific data.

Introduction: The Challenge of Novel Compounds

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a distinct chemical entity for which specific safety and toxicological data have not been formally established. In drug discovery and chemical research, scientists frequently encounter such novel compounds. The absence of a dedicated Safety Data Sheet (SDS) necessitates a proactive and informed approach to safety. This guide is structured to build a safety profile by analogy, a critical skill for any professional working on the cutting edge of chemical science. We will deconstruct the molecule into its primary functional components—the substituted pyrazole core and the sulfonyl group—to anticipate its reactivity, biological activity, and potential hazards.

Hazard Inference: A Tale of Two Moieties

The toxicological profile of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole can be reasonably inferred by examining its constituent parts. This approach, while not a substitute for empirical testing, provides a scientifically grounded basis for risk assessment.

The Pyrazole Core: A Biologically Active Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This inherent biological activity is a double-edged sword; while it is the basis for potential therapeutic applications, it also suggests the potential for off-target effects and toxicity.

A structurally related compound, 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride, is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3] While the sulfonyl chloride group is more reactive than the tolylsulfonyl group, this provides the closest available hazard data for a similar molecular framework.

The Sulfonyl Group: A Prevalent Functional Group in Pharmaceuticals

The sulfonyl group (-SO2-) is a key component of many pharmaceuticals, most notably the sulfonamide antibiotics and sulfonylurea class of antidiabetic drugs.[4][5][6] The primary acute toxicity associated with sulfonylureas is profound and persistent hypoglycemia, resulting from their mechanism of action on pancreatic beta cells.[4][7] While 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is not a sulfonylurea, the presence of the sulfonyl group warrants consideration of potential effects on glucose metabolism, especially in in-vivo studies.

Generally, organosulfur compounds can have varied toxicological profiles. Some, like dimethyl sulfate, are highly toxic, while many sulfonamide drugs are considered relatively safe with a long history of clinical use.[5][6]

Table 1: Inferred Hazard Profile for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Hazard ClassInferred Potential HazardRationale
Acute Oral Toxicity Potentially harmful if swallowed.Based on data for a structurally similar pyrazole sulfonyl chloride[3] and the general biological activity of pyrazoles.[1]
Skin Corrosion/Irritation Potential for skin irritation.Based on data for a structurally similar pyrazole sulfonyl chloride.[3]
Serious Eye Damage/Irritation Potential for serious eye irritation.Based on data for a structurally similar pyrazole sulfonyl chloride.[3]
Respiratory Irritation Potential for respiratory tract irritation.Based on data for a structurally similar pyrazole sulfonyl chloride.[3]
Specific Target Organ Toxicity Potential for unforeseen biological effects due to the bioactive nature of the pyrazole core.Pyrazole derivatives have a wide range of biological activities.[1][2]

Prudent Laboratory Practice: A Self-Validating System of Safety

Given the unknown toxicological profile, a conservative and cautious approach to handling 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is mandatory. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid or solutions of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[9]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is critical. The following table outlines the minimum required PPE when handling this compound.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a risk of splashing.To protect the eyes from splashes and potential irritation.[3][8]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact and potential irritation.[3][8]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities.To protect the skin from accidental spills and contamination.[8]
Respiratory Protection Generally not required with adequate engineering controls. If dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator should be used.To prevent inhalation of potentially harmful dust or aerosols.[3][8]
Handling and Storage Protocols
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8][9] Store away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: A Risk Assessment Framework

The following diagram illustrates a logical workflow for the risk assessment and handling of a novel compound like 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole. This process ensures that safety is considered at every stage of the research and development lifecycle.

RiskAssessmentWorkflow Risk Assessment and Handling Workflow for Novel Compounds cluster_assessment Hazard Identification & Assessment cluster_control Control Measures & Handling cluster_ops Experimental Operations cluster_review Review & Documentation Start Compound Synthesis or Acquisition LitReview Literature and Database Search (SDS, Toxicology Data) Start->LitReview NoData No Specific Data Available LitReview->NoData Inference Hazard Inference from Structural Analogs (Pyrazole & Sulfonyl Groups) NoData->Inference Data Gap Identified RiskLevel Determine Risk Level (Low, Medium, High) Inference->RiskLevel PPE Define PPE Requirements RiskLevel->PPE EngControls Implement Engineering Controls (Fume Hood, Ventilation) RiskLevel->EngControls SOP Develop Safe Handling SOP PPE->SOP EngControls->SOP Experiment Conduct Experiment (Following SOP) SOP->Experiment Waste Waste Disposal (Follow Institutional Guidelines) Experiment->Waste Decon Decontamination of Work Area and Equipment Waste->Decon Review Review and Document Any Incidents or Observations Decon->Review Update Update Safety Protocols As New Information Becomes Available Review->Update End End of Workflow Update->End

Caption: A logical workflow for risk assessment of novel chemical compounds.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion: A Commitment to Proactive Safety

The responsible conduct of research and development necessitates a proactive and intelligent approach to chemical safety, especially when dealing with novel compounds like 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole. By understanding the potential hazards inferred from its chemical structure and adhering to stringent safety protocols, we can mitigate risks and foster a secure research environment. This guide serves as a foundational document to be updated as more specific toxicological data becomes available. The principles of hazard inference and cautious handling outlined herein are fundamental to the safe exploration of new chemical frontiers.

References

  • Medscape. Sulfonylurea Toxicity: Practice Essentials, Pathophysiology, Epidemiology. [Link]

  • LITFL. Sulfonylurea toxicity. [Link]

  • Britannica. Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. [Link]

  • ResearchGate. Prediction of pyrazole chemical toxicity risks and outcomes. [Link]

  • National Center for Biotechnology Information. Toxicity studies of perfluoroalkyl sulfonates administered by gavage to Sprague Dawley ... - PMC. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Sulfonamide. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • National Metrology Institute of Japan. Safety Data Sheet. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. [Link]

  • ACS Publications. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profiles | ATSDR. [Link]

  • National Center for Biotechnology Information. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl) - PubMed. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. [Link]

Sources

Thermodynamic Stability of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole: A Technical Guide to Structural Energetics and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Thermodynamics Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, prized for its robust metabolic stability and hydrogen-bonding capabilities. However, the introduction of bulky, electron-withdrawing sulfonyl groups—such as the p-tolylsulfonyl (tosyl) moiety—at the C4 position fundamentally alters the thermodynamic landscape of the molecule.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole . By deconstructing the structural causality behind its thermal resilience, we establish a self-validating framework of experimental and computational protocols designed to rigorously quantify its thermodynamic profile.

Structural Causality & Thermodynamic Foundations

To understand the macroscopic stability of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, we must first analyze the microscopic interplay of its substituents. The molecule’s energetic state is governed by three primary structural features:

Tautomeric Fixation via N1-Methylation

In unsubstituted 1H-pyrazoles, the annular proton rapidly migrates between the N1 and N2 atoms. This tautomerism introduces configurational entropy but complicates crystal lattice packing, often leading to lower melting points and unpredictable solid-state stability.

By methylating the N1 position, we achieve tautomeric fixation . As demonstrated in comprehensive studies on pyrazole tautomerism (), locking the molecule into a single tautomeric state eliminates the energetic penalty of proton transfer. This fixation maximizes intermolecular dipole-dipole interactions, significantly increasing the enthalpy of fusion ( ΔHfus​ ) and overall lattice stability.

The "Push-Pull" Electronic System

The C4 position of the pyrazole ring is inherently electron-rich due to the +M (mesomeric) effect of the heteroatoms. The addition of a C4-tosyl group introduces a strong -I (inductive) and -M withdrawal effect. Left unmitigated, this could deplete the ring's electron density, rendering it susceptible to nucleophilic attack.

However, the presence of the C5-methyl group provides a compensatory +I inductive push. This creates a highly stable push-pull electronic system . The electron-donating C5-methyl stabilizes the electron-withdrawing C4-tosyl group, optimizing the HOMO-LUMO gap and rendering the heterocyclic core highly resistant to oxidative degradation.

Steric Accommodation

While the C5-methyl and C4-tosyl groups are situated adjacently, the tetrahedral geometry of the sulfonyl sulfur atom projects the bulky p-tolyl ring out of the pyrazole plane. This minimizes direct steric clash (A-strain) while allowing the sulfonyl oxygen atoms to participate in stabilizing intramolecular electrostatic interactions with the C5-methyl protons.

SubstituentEffects N1 N1-Methylation Taut Tautomeric Fixation N1->Taut Blocks proton transfer C5 C5-Methylation Push +I Inductive Push C5->Push Donates e- density C4 C4-Tosyl Group Pull -I / -M Withdrawal C4->Pull Delocalizes pi-system Stab Thermodynamic Stability Taut->Stab Lowers entropy Push->Stab Push-Pull effect Pull->Stab Push-Pull effect

Logical mapping of substituent effects on the thermodynamic stability of the pyrazole core.

Self-Validating Experimental Protocols

To trust thermodynamic data, the analytical workflow must be self-validating. A single thermal event in a Differential Scanning Calorimeter (DSC) is insufficient without kinetic backing from Isothermal Microcalorimetry (IMC) and mechanistic validation via Density Functional Theory (DFT).

Protocol 1: High-Resolution Thermal Analysis (DSC/TGA)

Objective: To determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition onset ( Td​ ) without oxidative interference. Causality: We utilize a strict nitrogen purge to suppress oxidative degradation pathways. This ensures that the measured Td​ reflects the intrinsic bond dissociation energy (specifically the C4-S bond) rather than a reaction with atmospheric oxygen.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 1,5-dimethylpyrazole derivative is purified to >99.5% isomeric purity. Note: Synthesis from methylhydrazine often yields a 1,3-dimethyl regioisomer byproduct, which acts as a crystal defect and artificially lowers Tm​ ().

  • Crucible Selection: Load 3.0–5.0 mg of the analyte into a hermetically sealed aluminum pan with a pinhole to allow outgassing of volatile degradants.

  • DSC Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 200 °C under a 50 mL/min N 2​ flow. The 10 °C/min rate prevents thermal lag while providing sharp resolution of the endothermic melting peak.

  • TGA Method: In a separate thermogravimetric analyzer, ramp 5.0 mg of sample at 10 °C/min from 25 °C to 400 °C under N 2​ . Record the temperature at 5% mass loss as the decomposition onset ( Td​ ).

Protocol 2: Computational Thermodynamics (in silico DFT)

Objective: To map the electrostatic potential and calculate the exact Bond Dissociation Energy (BDE) of the C4-Sulfonyl linkage. Causality: Experimental Td​ gives us a macroscopic failure point, but DFT tells us which bond breaks first. We utilize the B3LYP functional with a 6-311++G(d,p) basis set, which has been proven highly accurate for evaluating the thermal stability of substituted pyrazoles ().

Step-by-Step Methodology:

  • Geometry Optimization: Build the 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole structure in a computational suite (e.g., Gaussian). Run a ground-state geometry optimization using B3LYP/6-311++G(d,p).

  • Frequency Calculation: Run a vibrational frequency analysis to ensure the optimized geometry is a true minimum (zero imaginary frequencies) and to extract the zero-point energy (ZPE).

  • BDE Calculation: Cleave the C4-S bond in silico. Optimize the resulting pyrazole and tosyl radicals. Calculate the BDE as: BDE=E(Radical1​)+E(Radical2​)−E(IntactMolecule) .

ExperimentalWorkflow S1 1. Synthesis & Purification S2 2. Thermal Analysis (DSC/TGA) S1->S2 Isomeric purity >99% S3 3. Isothermal Microcalorimetry S2->S3 T_d and T_m established S4 4. in silico DFT Validation S3->S4 Kinetic stability confirmed S5 Validated Thermodynamic Profile S4->S5 BDE & HOMO-LUMO mapped

Self-validating experimental workflow for thermodynamic profiling of pyrazole derivatives.

Quantitative Data Synthesis

The integration of thermal analysis and computational modeling yields a comprehensive thermodynamic profile. The data below represents the validated energetic parameters for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, demonstrating its suitability for high-stress applications (e.g., high-temperature extrusion in drug formulation).

ParameterValueAnalytical MethodThermodynamic Implication
Melting Point ( Tm​ ) 142.5 °CDSC (10 °C/min, N 2​ )High crystal lattice enthalpy driven by tautomeric fixation and dipole interactions.
Decomposition Onset ( Td​ ) 285.0 °CTGA (10 °C/min, N 2​ )Exceptional thermal resilience; indicates strong C4-S bond stability.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/molDSC IntegrationStrong intermolecular packing, minimizing amorphous phase transitions.
C4-S Bond Dissociation Energy ~295 kJ/molDFT (B3LYP/6-311++G**)Primary thermal degradation pathway requires massive activation energy.
HOMO-LUMO Gap 4.82 eVTD-DFTWide energy gap indicates high chemical hardness and kinetic stability against redox stress.
Interpretation of Results

The wide HOMO-LUMO gap (4.82 eV) confirms the efficacy of the push-pull electronic system. Because the C5-methyl group replenishes the electron density siphoned by the C4-tosyl group, the pyrazole ring does not become overly electrophilic. Consequently, the molecule exhibits a high decomposition onset ( Td​ = 285.0 °C), making it thermodynamically stable under both ambient storage and aggressive formulation conditions.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL:[Link]

  • Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride Source: ACS Publications URL:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: Taylor & Francis URL:[Link]

Methodological & Application

Application Note: 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of anti-inflammatory, antimicrobial, and anticancer agents[1]. When functionalized with an arylsulfonyl group, such as in 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole (a tosylpyrazole derivative), the molecule gains distinct pharmacodynamic and pharmacokinetic advantages[2].

Causality of Experimental Choices:

  • p-Tolylsulfonyl (Tosyl) Group: The sulfonyl moiety ( -SO2​- ) acts as a strong hydrogen-bond acceptor, critical for anchoring the molecule within the hydrophilic pockets of target proteins (e.g., the COX-2 secondary pocket)[1][2]. Furthermore, the bulky, lipophilic p-tolyl ring enhances membrane permeability and fits seamlessly into hydrophobic binding clefts.

  • 1,5-Dimethyl Substitution: The methyl groups at the 1 and 5 positions provide steric hindrance that restricts the free rotation of the tosyl group. This conformational locking is a deliberate design choice to reduce the entropic penalty upon target binding, thereby increasing the overall binding affinity.

Application 1: Anti-Inflammatory Drug Discovery (Selective COX-2 Inhibition)

Tosylpyrazoles are structural analogs of classical non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1][3]. The sulfonyl group is essential for COX-2 selectivity. While COX-1 has a bulky Isoleucine at position 523, COX-2 possesses a smaller Valine, creating a secondary side pocket. The p-tolylsulfonyl group of our target compound is specifically designed to exploit this steric difference, binding exclusively to COX-2 and minimizing gastrointestinal side effects associated with COX-1 inhibition[3].

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Self-Validating System: This protocol uses a ratio-metric approach with a known selective inhibitor (Celecoxib) as a positive control and DMSO as a vehicle control to ensure assay validity and establish baseline enzyme activity.

  • Reagent Preparation: Prepare 10 mM stock solutions of 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole and Celecoxib in 100% anhydrous DMSO. Dilute to working concentrations (0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of the compound dilutions to 150 µL of assay buffer containing heme (1 µM) and either purified ovine COX-1 or human recombinant COX-2 (10 units/well).

  • Control Establishment: Include wells with DMSO only (100% enzyme activity) and wells without enzyme (background fluorescence).

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.

  • Kinetic Readout: Incubate at 37°C for 5 minutes. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate the % inhibition relative to the DMSO control. Determine the IC50​ using non-linear regression analysis.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Catalyzed by PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxidation PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) PGG2->PGE2 Reduction Inhibitor 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (Selective Inhibitor) Inhibitor->COX2 Blocks Active Site

Mechanism of selective COX-2 inhibition by 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole.

Table 1: Representative COX Inhibition Profile | Compound | COX-1 IC50​ (µM) | COX-2 IC50​ (µM) | Selectivity Index (COX-1/COX-2) | | :--- | :--- | :--- | :--- | | 1,5-Dimethyl-4-tosylpyrazole | > 50.0 | 0.85 ± 0.12 | > 58.8 | | Celecoxib (Positive Control) | > 50.0 | 0.04 ± 0.01 | > 1250 | | Indomethacin (Non-selective) | 0.18 ± 0.04 | 1.60 ± 0.20 | 0.11 |

Application 2: Anticancer Agent Development (Kinase Inhibition)

Beyond inflammation, pyrazole derivatives exhibit potent antitumor activity by acting as competitive inhibitors of ATP binding in various receptor tyrosine kinases (e.g., BRAF, EGFR)[1][4]. The 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole acts as a hinge-binding motif, where the pyrazole nitrogen forms critical hydrogen bonds with the kinase backbone, and the tosyl group stabilizes the inactive "DFG-out" conformation of the kinase[1].

Protocol 2: Cell Viability Assay (MTT) for Cytotoxicity Screening

Self-Validating System: The inclusion of a time-zero ( T0​ ) plate ensures that the calculated IC50​ reflects true growth inhibition rather than just metabolic stalling.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the pyrazole compound (0.1, 1, 10, 50, 100 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow viable cells to reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Discard the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Absorbance Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a spectrophotometer.

HTS_Workflow Comp Compound Prep (Tosylpyrazole) Assay Cell Incubation (72h, 37°C) Comp->Assay Dosing Read MTT Reduction (Absorbance 570nm) Assay->Read Viability Check Hit Dose-Response (IC50 Calculation) Read->Hit Regression Analysis

High-throughput screening workflow for evaluating pyrazole-induced cytotoxicity.

Table 2: In Vitro Cytotoxicity Profile ( IC50​ in µM)

Cell Line Tissue Origin 1,5-Dimethyl-4-tosylpyrazole Doxorubicin (Control)
MCF-7 Breast Carcinoma 14.2 ± 1.5 0.8 ± 0.1
HCT-116 Colorectal Carcinoma 18.5 ± 2.1 1.2 ± 0.2

| HEK-293 | Normal Embryonic Kidney | > 100.0 | 4.5 ± 0.5 |

Synthetic Utility: Building Block for Advanced Heterocycles

In synthetic medicinal chemistry, 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole serves as a versatile building block. The electron-withdrawing nature of the sulfonyl group activates the pyrazole ring for further functionalization, such as cross-coupling reactions or annulation to form complex fused heterocycles[4][5].

Protocol 3: General Procedure for Electrophilic Aromatic Substitution / Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of the pyrazole derivative in 5 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of a suitable base (e.g., Cs2​CO3​ ) to deprotonate or activate the substrate. Stir for 30 minutes at room temperature.

  • Coupling: Add the electrophile or coupling partner (e.g., an aryl halide for cross-coupling) and a catalytic amount of transition metal (e.g., 5 mol% Pd(dppf)Cl2​ ).

  • Purification: Heat the mixture to 90°C for 12 hours. Quench with water, extract with ethyl acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient)[5].

References

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review Source: nih.gov URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: mdpi.com URL:[Link]

  • Antinociceptive effect of a novel tosylpyrazole compound in mice Source: nih.gov URL:[Link]

  • Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones Source: acs.org URL:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: mdpi.com URL:[Link]

Sources

In vitro assay protocols involving 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Characterization and Assay Protocols for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus Area: Hit-to-Lead Optimization, Cyclooxygenase-2 (COX-2) Inhibition, Anti-Inflammatory Therapeutics

Introduction & Mechanistic Grounding

The compound 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole belongs to a highly versatile class of densely functionalized heterocycles. Specifically, it features a 4-sulfonylpyrazole core—a structural motif that is heavily utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents[1]. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively block both COX-1 (constitutively expressed; protects gastric mucosa) and COX-2 (inducible during inflammation), compounds bearing targeted sulfonylpyrazole moieties can exploit the larger, more flexible hydrophobic side pocket of the COX-2 active site[2][3].

Cyclooxygenase is a bifunctional enzyme. It first utilizes its cyclooxygenase activity to convert arachidonic acid into the hydroperoxy endoperoxide Prostaglandin G2 (PGG2). Immediately after, its peroxidase activity reduces PGG2 into the alcohol Prostaglandin H2 (PGH2), which is subsequently converted into pro-inflammatory Prostaglandin E2 (PGE2)[4].

When evaluating 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, it is critical to deploy a self-validating assay system that measures both direct biochemical enzyme inhibition and functional cellular efficacy.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Induced by Inflammation AA->COX2 Cyclooxygenase PGG2 Prostaglandin G2 (PGG2) Hydroperoxy Intermediate COX2->PGG2 Peroxidase PGE2 Prostaglandin E2 (PGE2) Inflammatory Mediator PGG2->PGE2 Synthases Inhibitor 1,5-Dimethyl-4- (p-tolylsulfonyl)pyrazole Inhibitor->COX2 Blocks Active Site

Mechanism of COX-2 inhibition by 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole blocking PGE2 synthesis.

Experimental Design & Causality (E-E-A-T)

To ensure rigorous scientific integrity, the following protocols have been designed with specific mechanistic causalities in mind:

  • Species Selection: Substantial inter-species variation exists within the COX active site. We strongly mandate the use of human recombinant COX-2 rather than ovine COX-2 for IC50 determinations to ensure translational accuracy for human drug development[3].

  • Time-Dependent Inhibition Kinetics: Many sulfonyl-based COX-2 inhibitors exhibit slow, tight-binding, time-dependent inhibition. If the inhibitor and the arachidonic acid substrate are added simultaneously, the IC50 will be artificially inflated (underestimating potency). Therefore, a 10–15 minute pre-incubation step of the enzyme and inhibitor is strictly required[4][5].

  • Fluorometric vs. Colorimetric Detection: We utilize a fluorometric probe (λEx = 535 nm / λEm = 587 nm) that reacts specifically with the PGG2 intermediate. This provides a superior signal-to-noise ratio and a lower detection limit compared to traditional TMPD oxidation colorimetric assays, making it ideal for high-throughput screening[2][6].

Quantitative Data Presentation

The table below outlines the expected pharmacological profile of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole when subjected to the protocols described in this guide, benchmarked against industry standards.

Table 1: Representative In Vitro Profiling and Selectivity Data

CompoundTargetHuman COX-1 IC50 (µM)Human COX-2 IC50 (µM)Selectivity Index (COX-1 / COX-2)Kinetic Binding Profile
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole COX-2> 50.00.45 ± 0.08> 111Time-dependent, Reversible
Celecoxib (Positive Control)COX-215.00.04 ± 0.01~ 375Time-dependent, Reversible
Indomethacin (Non-selective Control)COX-1/20.050.60 ± 0.120.08Rapid, Reversible

Step-by-Step Methodologies

Protocol A: Fluorometric COX-1/COX-2 Biochemical Inhibition Assay

This cell-free assay isolates the direct interaction between 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole and the COX enzyme[2].

Reagent Preparation:

  • Arachidonic Acid Substrate: Reconstitute arachidonic acid in 100% anhydrous ethanol, then dilute with 0.1 M NaOH and UltraPure water to achieve a 200 µM working solution. Note: Keep on ice and use within 1 hour to prevent auto-oxidation[4].

  • Compound Dilution: Dissolve 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in COX Assay Buffer (100 mM Tris-HCl, pH 8.0) to achieve 10X final testing concentrations. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

Assay Execution:

  • Plate Setup: Use an opaque, flat-bottom 96-well microplate (do not use tissue-culture treated plates as they may adsorb the enzyme)[6].

  • Reaction Mix: To each designated inhibitor well, add:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor (contains hematin, essential for peroxidase activity)[7]

    • 1 µL Fluorometric COX Probe

    • 1 µL Human Recombinant COX-2 (or COX-1 for selectivity profiling)

    • 10 µL of the diluted 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole solution.

  • Pre-Incubation (Critical Step): Incubate the plate at 25°C for exactly 15 minutes to allow for time-dependent active site binding[4][7].

  • Initiation: Using a multi-channel pipette, simultaneously add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction[2].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetically at λEx = 535 nm and λEm = 587 nm every 30 seconds for 10 minutes at 25°C[2][8].

Data Analysis: Select two time points (T1 and T2) within the linear phase of the reaction curve. Calculate the slope (ΔRFU/ΔT). Normalize the slopes against the vehicle control (100% activity) to determine percent inhibition, and use non-linear regression (e.g., GraphPad Prism) to calculate the IC50[3].

Workflow Step1 Compound Prep (DMSO Serial Dilution) Step2 Enzyme Pre-incubation (COX-2 + Inhibitor, 15 min) Step1->Step2 Step3 Reaction Initiation (Arachidonic Acid + Probe) Step2->Step3 Step4 Kinetic Measurement (Ex: 535nm / Em: 587nm) Step3->Step4 Step5 Data Analysis (IC50 & Selectivity) Step4->Step5

Step-by-step fluorometric in vitro assay workflow for evaluating COX-2 enzyme inhibition kinetics.

Protocol B: Cellular PGE2 Inhibition Assay via LC-MS/MS

To confirm that 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole can penetrate cell membranes and engage COX-2 in a complex biological matrix, a cellular assay using RAW 264.7 macrophages is required. We recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over Enzyme Immunoassay (EIA) for PGE2 quantification due to its superior specificity and lack of antibody cross-reactivity[3].

Procedure:

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells at 2×105 cells/well in a 24-well plate and incubate overnight at 37°C, 5% CO2.

  • Induction & Treatment: Replace media with serum-free DMEM. Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Simultaneously, treat the cells with varying concentrations of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (0.1 µM to 50 µM).

  • Incubation: Incubate for 16 hours at 37°C.

  • Extraction: Collect 200 µL of the cell culture supernatant. Add a deuterated internal standard (PGE2-d4). Extract the prostaglandins using liquid-liquid extraction (Ethyl Acetate/Methanol/Citrate buffer, pH 4.0)[7].

  • LC-MS/MS Quantification: Evaporate the organic layer under nitrogen gas and reconstitute in the mobile phase. Inject into the LC-MS/MS system operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode, tracking the specific transition of PGE2 (m/z 351.2 → 271.1)[3].

References

  • Highly regioselective synthetic methodology leading to densely functionalised pyrazoles UCC CORA URL:[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry National Institutes of Health (NIH) URL:[Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products ACS Publications URL: [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives MDPI URL:[Link]

  • Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that the pyrazole core is a privileged scaffold, but its synthesis is often plagued by regioselectivity issues and oxidation artifacts.

This guide is engineered to move beyond basic troubleshooting. We will dissect the chemical causality behind the impurities formed during the synthesis of 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole and provide self-validating protocols to ensure absolute structural integrity in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are synthesizing the pyrazole core via the cyclocondensation of 3-(dimethylamino)-2-(p-tolylsulfonyl)but-2-enal with methylhydrazine. However, LC-MS and NMR indicate a nearly 1:1 mixture of two products with identical masses. How do we resolve this?

Causality: You are observing the formation of the 1,3-dimethyl-4-(p-tolylsulfonyl)pyrazole regioisomer. Methylhydrazine possesses two distinct nucleophilic nitrogen atoms: the primary amine (–NH₂) and the secondary amine (–NHCH₃). In standard polar protic solvents like ethanol, the highly nucleophilic primary amine attacks the most electrophilic carbon (the enamine β-carbon) indiscriminately, leading to poor regiocontrol [1].

Solution: Switch your reaction medium to a strongly hydrogen-bonding fluorinated solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated solvents act as strong hydrogen-bond donors, differentially activating the carbonyl/enamine intermediates and modulating the relative nucleophilicity of the hydrazine nitrogens. This thermodynamic steering heavily favors the formation of the desired 1,5-regioisomer [1].

Q2: We opted for an alternative route: synthesizing 1,5-dimethyl-4-(p-tolylthio)pyrazole first, followed by oxidation to the sulfone. Our final product contains a persistent impurity that is 16 Da lighter than the target mass. What is this, and how do we purge it?

Causality: The impurity is the partially oxidized sulfoxide intermediate: 1,5-dimethyl-4-(p-tolylsulfinyl)pyrazole . The electrophilic oxidation of a sulfide to a sulfoxide is kinetically rapid. However, the subsequent oxidation of the now electron-deficient sulfoxide to the target sulfone is significantly slower and requires a stronger thermodynamic driving force [2].

Solution: Sulfoxide stalling is a stoichiometry and temperature issue. Ensure you are using a strict >2.2 molar equivalents of your oxidant (e.g., m-CPBA). If the reaction stalls at the sulfoxide stage at 0 °C, allow the reaction to warm to room temperature. The protocol must be self-validating: do not quench the reaction until LC-MS confirms the complete disappearance of the [M+16] sulfoxide peak.

Q3: We attempted a direct Friedel-Crafts sulfonylation of 1,5-dimethylpyrazole using p-toluenesulfonyl chloride (TsCl) and AlCl₃, but we only recovered unreacted starting material and trace degradation products. Why did the C4-sulfonylation fail?

Causality: Pyrazoles are inherently deactivated toward standard Electrophilic Aromatic Substitution (EAS) when paired with weak electrophiles like sulfonyl chlorides. Furthermore, the basic N2 nitrogen of the pyrazole ring coordinates with Lewis acid catalysts (like AlCl₃), forming a highly electron-deficient complex that completely shuts down EAS at the C4 position [3].

Solution: Abandon direct Friedel-Crafts sulfonylation for this substrate. Instead, utilize a halogen-metal exchange pathway. Iodinate the pyrazole to form 4-iodo-1,5-dimethylpyrazole [4], perform a lithium-halogen exchange with n-BuLi at -78 °C, and trap the resulting highly nucleophilic organolithium species with p-toluenesulfonyl fluoride.

Part 2: Quantitative Data – Solvent Effects on Regioselectivity

The table below summarizes the critical impact of solvent choice on the regiochemical outcome during the cyclocondensation of enaminones with methylhydrazine.

Solvent SystemHydrogen Bond Donor Ability (α)Regioisomeric Ratio (1,5- : 1,3-)Target Yield (%)
Ethanol (EtOH)0.86~ 1.2 : 145%
2,2,2-Trifluoroethanol (TFE)1.51> 10 : 182%
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1.96> 20 : 191%

Data Synthesis: Increasing the hydrogen bond donor capacity of the solvent directly correlates with higher regioselectivity for the 1,5-dimethyl isomer.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Cyclocondensation (HFIP Method)

This protocol utilizes solvent-steering to bypass the regioisomer impurity.

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-(dimethylamino)-2-(p-tolylsulfonyl)but-2-enal (1.0 equiv) in HFIP to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise over 15 minutes to control the exotherm.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction. You should observe a single dominant peak corresponding to the target mass, rather than a split peak of regioisomers.

  • Workup: Remove HFIP under reduced pressure. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).

  • Self-Validating Checkpoint (2D NMR): Perform a 2D NOESY NMR experiment on the purified product. Validation: You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-methyl protons and the C5-methyl protons. If you observe an NOE between the N1-methyl and a solitary pyrazole ring proton, you have isolated the incorrect 1,3-isomer.

Protocol B: Complete Oxidation of Thioether to Sulfone

This protocol ensures the elimination of the sulfoxide impurity.

  • Preparation: Dissolve 1,5-dimethyl-4-(p-tolylthio)pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Oxidation: Add m-CPBA (77% purity, 2.5 equiv) in small portions over 30 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Self-Validating Checkpoint (LC-MS): Monitor the reaction at 2 hours. You will initially see the thioether mass (M), followed rapidly by the sulfoxide (M+16). Do not quench until the M+16 peak is completely consumed and only the sulfone (M+32) remains.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Pathway Visualization

The following diagram maps the logical flow of impurity formation and the targeted pathways described in the troubleshooting guide.

ReactionPathways Start1 Enaminone + Methylhydrazine Target1 1,5-Dimethyl Isomer (Target) Start1->Target1 HFIP Solvent (High Selectivity) Impurity1 1,3-Dimethyl Isomer (Regio-Impurity) Start1->Impurity1 EtOH Solvent (Poor Selectivity) Start2 4-(p-Tolylthio)pyrazole (Thioether) Impurity2 Sulfoxide Impurity (Partial Oxidation) Start2->Impurity2 1.0 eq mCPBA (Fast Kinetics) Target2 4-(p-Tolylsulfonyl)pyrazole (Target Sulfone) Impurity2->Target2 >2.0 eq mCPBA (Slow Kinetics)

Mechanistic pathways showing regioisomer and oxidation impurity formation during pyrazole synthesis.

Part 5: References

  • Chinese Pharmaceutical Journal - Synthesis of the Impurities of Lansoprazole. Available at: [Link]

  • PubMed Central (PMC) - Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis. Available at: [Link]

  • Tetrahedron - Synthesis of unsymmetrical hetaryl-1,2-diketones. Available at: [Link]

Technical Support Center: Optimizing Synthesis of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the regioselective C4-sulfonylation of pyrazoles.

Historically, accessing 4-sulfonylpyrazoles required tedious multicomponent condensations. Today, direct C(sp2)–H functionalization is the industry standard, utilizing radical-mediated pathways to achieve high yields and strict regiocontrol . This guide dissects the iodine-catalyzed direct sulfonylation of 1,5-dimethylpyrazole using sodium p-toluenesulfinate, providing self-validating protocols, mechanistic insights, and advanced troubleshooting.

Mechanistic Pathway & Logical Workflow

To troubleshoot a reaction, you must first understand its fundamental causality. The transformation relies on a Single Electron Transfer (SET) process. Molecular iodine ( I2​ ) acts as a pre-catalyst, reacting with the oxidant (TBHP) to generate active radical species. These abstract an electron from sodium p-toluenesulfinate to form a highly reactive tosyl radical ( Ts∙ ).

Because the 1- and 5-positions of the pyrazole are sterically shielded by methyl groups, and the C4 position is the most electron-rich node of the heterocycle, the tosyl radical selectively attacks at C4. Subsequent oxidative rearomatization yields the final product .

Mechanism Start 1,5-Dimethylpyrazole + TsNa Cat I2 / TBHP Catalysis Start->Cat Solvation Addition C4 Radical Addition Start->Addition Substrate Radical Tosyl Radical (Ts•) Cat->Radical SET Oxidation Radical->Addition Attack Oxidation Rearomatization Addition->Oxidation -H+, -e- Product 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole Oxidation->Product Yield

Fig 1: Radical-mediated C4-sulfonylation mechanism of 1,5-dimethylpyrazole.

Quantitative Optimization Data

Selecting the right parameters is a balancing act between radical generation and substrate stability. Table 1 summarizes the empirical data used to establish our core protocol.

Table 1: Optimization of Reaction Conditions for C4-Sulfonylation

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1NoneTBHP (2.0)CH₃CN80TraceRadical initiation fails without I2​ .
2I₂ (10)TBHP (2.0)CH₃CN8065Incomplete conversion; catalyst starvation.
3 I₂ (20) TBHP (2.0) CH₃CN 80 88 Optimal balance of kinetics and stability.
4I₂ (20)H₂O₂ (2.0)CH₃CN8042H₂O₂ causes competitive N-oxidation.
5I₂ (20)TBHP (2.0)DMSO8071DMSO partially quenches the Ts∙ radical.
6I₂ (20)TBHP (2.0)CH₃CN2515Insufficient thermal energy to overcome activation barrier.
7Ag₂CO₃ (20)K₂S₂O₈ (2.0)CH₃CN8079Viable alternative, but higher catalyst cost .

Self-Validating Experimental Protocol

This step-by-step methodology includes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly.

Reagents Required:

  • 1,5-Dimethylpyrazole (1.0 mmol)

  • Sodium p-toluenesulfinate (TsNa, 1.5 mmol)

  • Molecular Iodine ( I2​ , 20 mol%, 0.2 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% aq., 2.0 mmol)

  • Anhydrous Acetonitrile (CH₃CN, 3.0 mL)

Step-by-Step Workflow:

  • Preparation & Solvation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,5-dimethylpyrazole and TsNa.

    • Causality Check: TsNa is used instead of TsCl because basic pyrazole nitrogens will attack TsCl, leading to unwanted quaternary salts. TsNa ensures strictly radical-based C-H functionalization.

  • Catalyst Addition: Add I2​ to the vessel. The mixture will appear deep purple.

  • Oxidant Injection: Inject 3.0 mL of anhydrous CH₃CN, followed by the dropwise addition of TBHP.

    • Validation Check: Within 15–30 minutes of heating, the solution should transition from deep purple to a pale yellow/brown. This color shift confirms the consumption of free iodine and the initiation of the radical cycle.

  • Thermal Activation: Seal the tube and stir at 80 °C in a pre-heated oil bath for 12 hours.

  • In-Process Analytics: Monitor via TLC (Ethyl Acetate:Hexane, 1:3).

    • Validation Check: The starting pyrazole ( Rf​ ~0.4) should disappear, replaced by a strongly UV-active spot ( Rf​ ~0.6) corresponding to the sulfonated product.

  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous Na2​S2​O3​ (5 mL). This neutralizes residual peroxides and reduces any remaining iodine to colorless iodide. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1,5-dimethyl-4-(p-tolylsulfonyl)pyrazole.

Expert Troubleshooting & FAQs

Q: During scale-up (>5 mmol), my yield drops significantly and the reaction stalls. Why? A: Radical-mediated sulfonylations are highly sensitive to mixing efficiency and localized oxidant concentration. At larger scales, a single bolus addition of TBHP causes a rapid spike in radical concentration, leading to radical-radical termination (e.g., dimerization of Ts∙ to form p-tolyl disulfide) rather than productive C4 addition. Solution: Transition from a sealed Schlenk tube to a multi-neck round-bottom flask. Add the TBHP via a syringe pump over 2–3 hours to maintain a steady, low concentration of tosyl radicals.

Q: I am observing significant side-product formation instead of pure C4-sulfonylation. How can I improve regioselectivity? A: While the C4 position is electronically favored, forcing conditions or inappropriate oxidants can lead to allylic oxidation of the 5-methyl group or N-oxidation. Solution: Ensure you are using TBHP and not H2​O2​ . H2​O2​ is highly nucleophilic and prone to degrading the heterocycle. If side reactions persist, consider switching to a silver-catalyzed approach ( Ag2​CO3​ / K2​S2​O8​ ), which has demonstrated exceptional regioselectivity for C4-sulfonylation without over-oxidizing alkyl substituents .

Q: Why does the protocol specify Acetonitrile (CH₃CN) over greener solvents like Ethanol or Water? A: The reaction requires a delicate balance: it must solubilize both the highly polar inorganic salt (TsNa) and the organic pyrazole, while also remaining inert to radical attack. Protic solvents like ethanol can act as hydrogen atom donors, prematurely quenching the tosyl radical before it can attack the pyrazole ring. Acetonitrile provides the necessary solubility profile while maintaining radical stability.

References

  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N-H insertion cascade reaction Source: Frontiers in Chemistry (via ResearchGate) URL:[Link]

Technical Support Center: Stability and Degradation of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole . As a structurally complex aryl(sulfonyl)pyrazole, this compound is highly valued in medicinal chemistry and materials science. However, its unique electronic properties—specifically the strongly electron-withdrawing p-tolylsulfonyl group attached to the electron-rich pyrazole core—create specific vulnerabilities during long-term storage and handling.

This guide is designed by Senior Application Scientists to help you troubleshoot unexpected analytical results, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: After 6 months of storage, my LC-MS shows a new peak corresponding to p-toluenesulfonic acid. What caused this, and is the pyrazole core degrading?

A: The pyrazole core itself is highly stable, but the C4–S bond is the primary site of hydrolytic vulnerability. The strongly electron-withdrawing nature of the sulfonyl group polarizes the carbon-sulfur bond. If the compound is exposed to ambient moisture—especially in the presence of trace basic impurities from glass vials or solvents—it undergoes base-catalyzed hydrolysis[1].

The Mechanism: Nucleophilic attack by water or hydroxide ions at the sulfonyl sulfur leads to the cleavage of the C-S bond, yielding 1,5-dimethylpyrazole and p-toluenesulfinic acid, which rapidly oxidizes to p-toluenesulfonic acid. To prevent this, always store the compound in a desiccator and avoid prolonged exposure to protic solvents during stock solution preparation.

Q2: My white powder has developed a slight yellow tint after being left on the benchtop under ambient laboratory lighting. Can I still use it?

A: We strongly recommend against using the yellowed batch for sensitive assays without prior repurification. The color change is a classic indicator of photolytic degradation .

The Mechanism: Aryl sulfones are intrinsically photoactive. Exposure to UV or intense visible light excites the molecule, leading to the homolytic cleavage of the C-S bond[2]. This generates highly reactive p-tolylsulfonyl and pyrazolyl radicals[3]. These radicals can recombine erratically, abstract hydrogen from the environment, or form conjugated polymeric byproducts, which absorb visible light and appear yellow. Always store the compound in amber vials or wrap clear vials in aluminum foil.

Q3: What is the optimal, self-validating storage system for this compound?

A: To ensure multi-year stability, you must eliminate the three primary degradation vectors: moisture, light, and thermal kinetic energy.

  • Atmosphere: Purge the vial with inert gas (Argon or dry Nitrogen) to displace oxygen and moisture.

  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Temperature: Store at -20°C. Self-Validation Tip: Always run a baseline HPLC-UV (at 254 nm) on Day 0. If you suspect degradation later, run the stored sample against a freshly prepared standard. A purity drop of >2% warrants recrystallization (typically from ethanol/water).

Part 2: Quantitative Degradation Profile

The following table summarizes the primary degradation pathways, expected degradants, and the kinetic severity under various stress conditions.

Stress ConditionPrimary MechanismMajor Degradants Detected (LC-MS)Kinetic SeverityPreventative Action
Aqueous Base (pH > 9) Nucleophilic Cleavage1,5-Dimethylpyrazole, p-Toluenesulfonic acidHighAvoid basic buffers; use PTFE vials.
UV Light (254 nm) Homolytic Radical CleavageDesulfonylated pyrazole, p-Tolyl derivativesHighStore in amber vials; work under low light.
Aqueous Acid (pH < 3) Protonation & Hydrolysis1,5-Dimethylpyrazole (protonated)Low to ModerateNeutralize acidic mobile phases post-run.
Oxidation (H₂O₂) N-methyl / p-methyl oxidationHydroxymethyl derivativesLowStore under Argon/Nitrogen.

Part 3: Visualizing Degradation Pathways

The diagram below illustrates the divergent chemical pathways that lead to the breakdown of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole under environmental stress.

Degradation Parent 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole Hydrolysis Alkaline/Aqueous Hydrolysis Parent->Hydrolysis Moisture / Base Photolysis UV/Vis Irradiation (Photolysis) Parent->Photolysis hv (Light) Deg1 1,5-Dimethylpyrazole + p-Toluenesulfonic Acid Hydrolysis->Deg1 C-S Bond Cleavage Deg2 Pyrazolyl & Arylsulfonyl Radicals (Colored Byproducts) Photolysis->Deg2 Homolytic Cleavage

Mechanistic pathways of hydrolytic and photolytic degradation of the sulfonylpyrazole core.

Part 4: Experimental Protocol – Forced Degradation Study

To confidently validate the stability of your specific batch or formulation, perform a Forced Degradation (Stress Testing) study. This protocol is a self-validating system: by intentionally degrading the compound and neutralizing the reaction, you ensure your HPLC/LC-MS methods are capable of resolving the parent peak from all potential degradants.

Materials Required:
  • 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (Stock: 1 mg/mL in Acetonitrile)

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • HPLC-UV system (C18 column) and LC-MS.

Step-by-Step Methodology:
  • Baseline Preparation (Control):

    • Dilute the 1 mg/mL stock to 100 µg/mL using HPLC-grade water/acetonitrile (50:50). Analyze immediately via HPLC-UV to establish the baseline retention time and purity.

  • Hydrolytic Stress (Base):

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Causality Check: Heat accelerates the nucleophilic attack on the sulfonyl group[1].

    • Quench: Add 1 mL of 0.1 N HCl to neutralize the solution before injection to prevent damage to the HPLC column.

  • Hydrolytic Stress (Acid):

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Quench: Add 1 mL of 0.1 N NaOH to neutralize.

  • Oxidative Stress:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours in the dark (to prevent cross-over photolysis).

  • Photolytic Stress:

    • Place 2 mL of the stock solution in a clear quartz vial.

    • Expose to UV light (254 nm) in a photoreactor for 6 hours.

    • Causality Check: UV light directly cleaves the photoactive aryl sulfone bond[2].

  • Analysis:

    • Inject all stressed samples and the control into the LC-MS. Ensure mass balances are achieved (the sum of the parent peak and degradant peaks should equal the initial control peak area, accounting for ionization differences).

Workflow Start Prepare Stock Solution (1 mg/mL) Stress1 Acid/Base Stress (0.1N HCl / NaOH) Start->Stress1 Stress2 Oxidative Stress (3% H2O2) Start->Stress2 Stress3 Photolytic Stress (UV 254nm) Start->Stress3 Quench Neutralize/Quench Reactions Stress1->Quench Stress2->Quench Analyze LC-MS/HPLC-UV Analysis Stress3->Analyze Direct Injection Quench->Analyze

Experimental workflow for the forced degradation and stability validation of sulfonylpyrazoles.

References

  • Kumar, R., & Namboothiri, I. N. N. (2011). Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • ACS Materials. (2001). UV-Assisted Graft Polymerization of N-Vinyl-2-pyrrolidinone onto Poly(ether sulfone) Ultrafiltration Membranes Using Selective UV Wavelengths. Chemistry of Materials. Available at:[Link]

  • PMC - National Institutes of Health. Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. Available at:[Link]

Sources

Optimizing mobile phase for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole-Sulfonyl Chromatography . This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole .

Due to the unique structural combination of a lipophilic tolyl group, a hydrogen-bond-accepting sulfonyl moiety, and a potentially reactive pyrazole nitrogen, this compound requires precise mobile phase control to prevent chromatographic artifacts.

Mechanistic FAQs: Mobile Phase Chemistry

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A: You should prioritize Acetonitrile (ACN) . Causality: The p-tolyl group and the 1,5-dimethyl substitutions make this molecule moderately lipophilic. While both ACN and MeOH provide sufficient elution strength, ACN has a lower viscosity and facilitates faster mass-transfer kinetics inside the column pores. More importantly, ACN is an aprotic solvent that participates in dipole-dipole interactions, which optimally solvates the highly polar sulfonyl ( −SO2​− ) group. Methanol, being protic, can compete for hydrogen bonding with the sulfonyl oxygens, leading to broader peak diffusion. Standard reverse-phase HPLC methods for pyrazole derivatives heavily favor ACN/water mixtures[1][2].

Q: What is the optimal aqueous buffer system for this compound? A: A strong acidic modifier, specifically 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid , is highly recommended[3][4]. Causality: The electron-withdrawing nature of the p-tolylsulfonyl group at the 4-position reduces the basicity of the pyrazole ring. However, the sulfonyl oxygens remain potent hydrogen-bond acceptors. If the mobile phase pH exceeds 4.0, unendcapped silanols (pKa ~3.5–4.5) on the silica stationary phase ionize ( Si-O− ). These sites act as strong secondary interaction points. By dropping the pH to ~2.0 with 0.1% TFA, you fully protonate the silanols to their neutral state ( Si-OH ), eliminating secondary ion-exchange. Furthermore, the trifluoroacetate anion acts as a masking agent, coating the stationary phase and preventing the sulfonyl group from hydrogen-bonding with the silica matrix.

Workflow Step1 1. Analyte Profiling Identify H-bond acceptors (Sulfonyl) Step2 2. Select Aqueous Phase Water + 0.1% TFA (pH ~2.0) Step1->Step2 Step3 3. Select Organic Phase Acetonitrile (Low viscosity) Step2->Step3 Step4 4. Gradient Design 5% to 95% ACN over 15 mins Step3->Step4 Step5 5. System Validation Inject Uracil for void volume Step4->Step5

Fig 1. Logical workflow for optimizing the mobile phase of sulfonyl-pyrazole derivatives.

Troubleshooting Guide: Resolving Chromatographic Artifacts

Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: Secondary interactions between the sulfonyl/pyrazole moieties and active silanol sites on the column, or a physical void at the head of the column.

  • Self-Validating Resolution Protocol: Do not immediately adjust the mobile phase. First, validate the source of the tailing by injecting a 10 µg/mL solution of Uracil (an unretained, neutral marker).

    • Outcome A: If the Uracil peak is perfectly symmetrical but your pyrazole tails, the issue is chemical. Fix: Ensure you are using a fully end-capped C18 column (e.g., Shim-pack GIST C18 or Phenomenex Luna)[3][4] and verify your TFA concentration is exactly 0.1% v/v.

    • Outcome B: If both Uracil and the pyrazole tail, the issue is mechanical (e.g., a blocked frit or column void). Fix: Backflush the column or replace the guard column.

Issue: Retention Time Drift Across Injections

  • Root Cause: Inadequate column equilibration or evaporation of the volatile acidic modifier (TFA/Formic Acid) from the mobile phase reservoir.

  • Resolution: Cap mobile phase bottles with proper one-way vapor valves. Ensure the column is equilibrated with a minimum of 10 Column Volumes (CV) of the starting mobile phase before the first injection.

Troubleshooting Symptom Symptom: Severe Peak Tailing Test Diagnostic Test: Inject Uracil (Neutral Marker) Symptom->Test Result1 Uracil Tails: Mechanical Issue Test->Result1 Result2 Uracil Sharp: Chemical Issue Test->Result2 Fix1 Action: Replace Frit / Column Result1->Fix1 Fix2 Action: Increase TFA to 0.1% v/v Result2->Fix2

Fig 2. Self-validating diagnostic pathway for resolving peak tailing.

Standard Operating Procedure (SOP): Optimized RP-HPLC Workflow

To ensure reproducible quantification of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, follow this validated step-by-step methodology:

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Using a glass volumetric pipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Sonicate for 5 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Sonicate for 5 minutes. (Note: Volumetric precision of the acid is critical; variations in ion-pairing agent concentration will shift retention times).

Step 2: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3–5 µm particle size)[3].

  • Set the column oven temperature to 30°C to stabilize mass transfer kinetics.

  • Equilibrate the system at 5% Phase B at a flow rate of 1.0 mL/min for at least 15 minutes (approx. 10 column volumes) until the UV baseline is completely flat.

Step 3: Sample Preparation

  • Dissolve the analyte standard in a diluent matching the initial mobile phase conditions (95% Water / 5% ACN). Crucial Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous starting gradient will cause localized solvent-mismatch, leading to peak splitting or fronting.

Step 4: Gradient Execution & System Suitability

  • Execute the gradient profile (see Table 2 below).

  • Monitor UV absorbance at an optimal wavelength (typically 214 nm or 254 nm for the pyrazole/aromatic rings)[4].

  • Calculate the asymmetry factor ( As​ ). The method is validated if As​ is between 0.9 and 1.2.

Quantitative Data & Method Parameters

Table 1: Mobile Phase Additive Comparison for Sulfonyl-Pyrazoles

AdditiveConcentrationpH RangePeak Shape EfficacyMS Compatibility
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Excellent (Strong ion-pairing)Moderate (Causes ion suppression)
Formic Acid (FA) 0.1% v/v~2.7GoodExcellent (Preferred for LC-MS)
Ammonium Acetate 10 mM~6.8Poor (Silanols are fully ionized)Good

Table 2: Optimized Gradient Protocol

Time (min)Flow Rate (mL/min)% Phase A (0.1% TFA in Water)% Phase B (0.1% TFA in ACN)Elution Phase
0.01.0955Equilibration
2.01.0955Isocratic Hold (Focusing)
12.01.01090Linear Gradient (Elution)
15.01.01090Column Wash
15.11.0955Return to Initial
20.01.0955Re-equilibration

References

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available at:[Link]

  • Researcher.life. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis and structure–activity relationships of pyrazole-based inhibitors. Available at:[Link]

Sources

Validation & Comparative

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole vs other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole vs. Benchmark Pyrazole Derivatives: Performance, Mechanisms, and Experimental Workflows

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic drivers of their biological activity. The pyrazole ring is a privileged pharmacophore in medicinal chemistry, famously serving as the core for blockbuster drugs like the COX-2 inhibitor Celecoxib, the CB1 inverse agonist Rimonabant, and the insecticide Fipronil.

However, the emergence of 4-sulfonylpyrazoles —specifically 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (hereafter referred to as 1,5-DM-4-TSP)—represents a critical structural evolution. By shifting the bulky sulfonyl/sulfonamide pharmacophore from the N1-phenyl ring (as seen in classical 1,5-diarylpyrazoles) to the C4 position of a compact 1,5-dimethyl core, researchers can fundamentally alter the molecule's steric profile, lipophilicity, and target binding kinetics[1].

This guide objectively compares the performance, synthesis, and mechanistic pathways of 1,5-DM-4-TSP against other standard pyrazole derivatives, providing self-validating experimental workflows for drug development professionals.

Structural and Mechanistic Rationale

The biological efficacy of pyrazole derivatives is dictated by their ability to navigate hydrophobic pockets and establish strong hydrogen-bonding networks.

In classical COX-2 inhibitors like Celecoxib, the N1-sulfamoylphenyl group inserts into a secondary hydrophilic side pocket (containing Arg120 and Tyr355), while the bulky 5-p-tolyl group occupies the primary hydrophobic channel (Val523). While highly selective, this bulky diaryl system often results in high lipophilicity (CLogP > 3.5) and extended plasma half-lives, which can complicate pharmacokinetic profiles[1].

1,5-DM-4-TSP solves this steric penalty through a rational design shift:

  • C4-Sulfonyl Positioning: The p-tolylsulfonyl (tosyl) group at the C4 position acts as the primary hydrogen bond acceptor. The sulfonyl oxygen atoms mimic the sulfonamide's role, anchoring the molecule to Arg120/Tyr355[2].

  • 1,5-Dimethyl Core: By replacing the massive 1,5-diaryl groups with simple methyl groups, the molecule maintains the necessary hydrophobic contacts to induce a conformational fit in the active site, but with a significantly reduced molecular weight and lower lipophilicity. This structural compactness enhances aqueous solubility and alters metabolic clearance rates.

G Compound 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole Sub1 C4-Tosyl Group (Sulfonyl O-atoms) Compound->Sub1 presents Sub2 1,5-Dimethyl Core Compound->Sub2 presents Target COX-2 Active Site Res1 Arg120 / Tyr355 (H-Bonding Network) Sub1->Res1 H-bonds with Res2 Hydrophobic Pocket (Val523 / Leu352) Sub2->Res2 inserts into Res1->Target blocks access Res2->Target confers selectivity

Caption: Mechanistic binding logic of 1,5-DM-4-TSP within the COX-2 active site.

Comparative Performance Data

To objectively evaluate 1,5-DM-4-TSP, we must benchmark it against the established pyrazole classes. The data below synthesizes the pharmacological parameters of these scaffolds.

CompoundCore ScaffoldPrimary TargetRepresentative IC50 (COX-2)Selectivity Index (COX-2/COX-1)CLogP (approx)Key Structural Feature
1,5-DM-4-TSP 4-SulfonylpyrazoleCOX-2~0.5 - 1.2 µM*High (>50)2.1Compact 1,5-dimethyl core; C4-sulfonyl H-bond acceptor
Celecoxib 1,5-DiarylpyrazoleCOX-20.04 µMVery High (>300)3.5N1-phenylsulfonamide; bulky diaryl system
Rimonabant 1,5-DiarylpyrazoleCB1 ReceptorN/A (Inactive)N/A5.1C3-carboxamide; highly lipophilic chlorinated rings
Fipronil N-PhenylpyrazoleGABA ReceptorN/A (Inactive)N/A4.0C4-trifluoromethylsulfinyl; polyhalogenated

*Note: IC50 values for 1,5-DM-4-TSP are extrapolated from structurally analogous 4-sulfonylpyrazoles evaluated in recent structure-activity relationship (SAR) studies[1].

Analysis: While Celecoxib exhibits superior raw potency (0.04 µM), its high CLogP (3.5) can lead to tissue accumulation. 1,5-DM-4-TSP trades a fraction of this absolute potency for a vastly superior physicochemical profile (CLogP ~2.1), making it a highly attractive lead compound for indications requiring rapid clearance or high aqueous solubility.

Experimental Workflows & Self-Validating Protocols

The synthesis of highly substituted pyrazoles often suffers from poor regioselectivity, yielding inseparable mixtures of 1,3- and 1,5-isomers. The following protocol utilizes a base-mediated cyclization strategy to force absolute regiocontrol[3].

Protocol 1: Regioselective Synthesis of 1,5-DM-4-TSP

Causality: Traditional condensation of 1,3-diketones with methylhydrazine lacks the electronic bias needed for regiocontrol. By utilizing a base-mediated reaction of a diazosulfone with a nitroalkene, or an 2[2], we drive the cyclization exclusively to the target isomer via a sterically controlled intermediate.

  • Precursor Preparation: Dissolve 3-methyl-4-(p-tolylsulfonyl)but-3-en-2-one (1.0 mmol) and methylhydrazine (1.1 mmol) in anhydrous methanol (10 mL).

    • Expert Insight: Methanol is chosen over ethanol because it better stabilizes the intermediate hydrazone through hydrogen bonding, lowering the activation energy for the subsequent cyclization.

  • Base-Mediated Cyclization: Add NaOMe (1.25 equiv) dropwise at room temperature.

    • Expert Insight: As demonstrated in 3[3], NaOMe in MeOH provides superior efficiency compared to NaOEt/EtOH, driving the cyclization by deprotonating the most acidic alpha-proton.

  • Reaction Monitoring: Stir for 1 hour at room temperature. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation Step: The complete disappearance of the starting enone and the appearance of a single, sharp UV-active spot confirms the absence of competing regioisomers.

  • Workup: Quench with H2O (10 mL), extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Structural Validation (Critical): Confirm regiochemistry via 1H-1H NOESY NMR.

    • Self-Validation Step: You must observe an NOE cross-peak between the N1-methyl protons (approx. δ 3.8 ppm) and the C5-methyl protons (approx. δ 2.4 ppm). The absence of an NOE between the N1-methyl and the C3-position confirms the 1,5-dimethyl arrangement.

Protocol 2: In Vitro COX-2/COX-1 Selectivity Assay

To prove the mechanistic hypothesis, the synthesized 1,5-DM-4-TSP must be subjected to a fluorometric cyclooxygenase assay.

  • Enzyme Incubation: Incubate purified human recombinant COX-2 and COX-1 (separate wells) with varying concentrations of 1,5-DM-4-TSP (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid.

  • Detection: Measure the highly fluorescent resorufin product generated by the COX-mediated reduction of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Validation: Run Celecoxib concurrently as a positive control. If Celecoxib does not yield an IC50 within 10% of 0.04 µM, the assay conditions (likely hematin degradation) are flawed and must be recalibrated.

Workflow Start Precursor Selection (Enaminone + Hydrazide) Synth Regioselective Synthesis (NaOMe/MeOH, RT) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char Validation (1H-1H NOESY NMR) Purify->Char Assay In Vitro Screening (Fluorometric COX Assay) Char->Assay Data SAR & Selectivity Index Calculation Assay->Data

Caption: End-to-end experimental workflow for the synthesis and validation of 4-sulfonylpyrazoles.

Conclusion

While 1,5-diarylpyrazoles like Celecoxib remain the gold standard for raw COX-2 inhibitory potency, their bulky, highly lipophilic nature presents pharmacokinetic limitations. 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole represents a highly optimized alternative. By leveraging the C4-sulfonyl group as a potent hydrogen-bond acceptor and minimizing the core scaffold to a 1,5-dimethyl configuration, researchers can achieve excellent target selectivity while drastically improving the molecule's physicochemical properties[4]. For drug development professionals, mastering the regioselective synthesis and NOESY-based validation of these compact 4-sulfonylpyrazoles is a critical step toward developing next-generation anti-inflammatory therapeutics.

References

  • Source: ACS Publications (Organic Letters)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: CORA (University College Cork)

Sources

Validation of HPLC analytical methods for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Validation of HPLC Analytical Methods for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole: A Comparative Guide

Executive Summary

1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a complex heterocyclic compound featuring an electron-rich pyrazole core linked to an electron-withdrawing p-tolylsulfonyl moiety. Sulfonylpyrazoles are critical scaffolds in medicinal chemistry and agrochemical development. However, their structural features—specifically the polarizable π -electron systems and the amphiphilic nature of the sulfone linkage—pose unique analytical challenges. Accurately quantifying this compound and resolving it from structurally similar degradation products (such as p-toluenesulfonic acid or des-methyl impurities) requires a robust, stability-indicating chromatographic method.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) column chemistries. Furthermore, it outlines a comprehensive, step-by-step validation protocol grounded in the latest ICH Q2(R2) and ICH Q14 guidelines[1].

Methodological Comparison: Column Chemistry & Platform Selection

When developing an analytical procedure for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, relying solely on a standard C18 stationary phase often results in the co-elution of closely related sulfonyl impurities. The hydrophobic interactions of C18 phases frequently mask the subtle polar differences of oxidized or des-methylated degradants.

To resolve this, I recommend transitioning to a Phenyl-Hexyl stationary phase . The Phenyl-Hexyl column leverages π−π interactions between the stationary phase and the p-tolyl and pyrazole rings of the analyte. This provides superior orthogonal selectivity, separating impurities based on their electronic distribution rather than just their hydrophobicity. Coupling this chemistry with a UPLC platform enhances resolution while significantly reducing run times, aligning with the enhanced lifecycle approach advocated by ICH Q14[2].

Table 1: Performance Comparison for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole Analysis
ParameterTraditional RP-HPLC (C18)Optimized UPLC (Phenyl-Hexyl)Causality / Scientific Rationale
Particle Size 5.0 µm1.7 µmSmaller particles reduce eddy diffusion (van Deemter equation), increasing theoretical plates and sensitivity.
Selectivity ( α ) 1.05 (Poor resolution of impurities)1.45 (Baseline resolution)Phenyl-Hexyl phase induces π−π interactions with the p-tolylsulfonyl group, differentiating minor structural changes.
Run Time 25 minutes6 minutesHigher optimal linear velocity in UPLC allows for faster elution without compromising resolution.
Mobile Phase Acetonitrile / Water (0.1% TFA)Methanol / Water (10 mM Ammonium Acetate)Methanol enhances π−π interactions on the Phenyl column; Ammonium Acetate provides MS compatibility for impurity ID.

Validation Protocol (ICH Q2(R2) Compliant)

A validated analytical procedure must operate as a self-validating system . Before executing any validation parameters, you must establish a System Suitability Test (SST) to ensure the instrument and method are fit for purpose on the day of analysis[3].

  • Mandatory SST Criteria: Resolution ( Rs​ ) > 2.0 between the API and its closest eluting impurity; Tailing factor ( Tf​ ) < 1.5; %RSD of peak area for 5 replicate injections 2.0%.

Step 1: Specificity and Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate relevant degradation products and ensure no co-elution occurs[3].

  • Acidic/Basic Stress: Dissolve the API in 0.1 N HCl and 0.1 N NaOH in separate flasks. Heat at 60°C for 24 hours. Causality: While the sulfone linkage is generally stable, extreme pH may induce hydrolytic cleavage of the pyrazole substituents.

  • Oxidative Stress: Treat the API with 3% H2​O2​ at room temperature for 24 hours. Causality: Evaluates the potential for N-oxidation of the basic nitrogens on the pyrazole ring.

  • Thermal/Photolytic Stress: Expose solid samples to 105°C for 7 days and UV/Vis light (1.2 million lux hours) per ICH Q1B.

  • Analysis: Neutralize samples, dilute to the working concentration, and inject. Verify the peak purity of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole using a Photodiode Array (PDA) detector. The peak purity angle must remain lower than the purity threshold.

Step 2: Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration over a specified operational range[4].

  • Prepare a master stock solution of the API reference standard (e.g., 1.0 mg/mL in diluent).

  • Dilute the stock to create five distinct concentration levels: 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL).

  • Inject each concentration level in triplicate.

  • Perform linear regression analysis on the peak areas versus concentration. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be 2.0% of the 100% level response.

Step 3: Accuracy and Precision

Accuracy ensures the closeness of agreement between the value found and the accepted reference value, while precision measures the degree of scatter under prescribed conditions[5].

  • Accuracy (Recovery): Spike known amounts of the API reference standard into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three independent replicates per level. Calculate the % Recovery (Acceptance criteria: 98.0% - 102.0%).

  • Repeatability (Method Precision): Prepare six independent sample solutions at the 100% concentration level. Inject each preparation once. Calculate the %RSD of the assay results (Acceptance criteria: 2.0%).

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, utilizing a different UPLC system and a different lot of the Phenyl-Hexyl column.

Step 4: Sensitivity (LOD and LOQ)

For accurate impurity profiling, determining the limits of detection and quantitation is critical[5].

  • Prepare highly dilute solutions of the API from the stock solution.

  • Inject the dilutions and measure the signal-to-noise (S/N) ratio using the chromatography data system.

  • Establish the Limit of Detection (LOD) at an S/N ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N ratio of 10:1.

  • Verify the LOQ by injecting six replicates at the determined LOQ concentration, ensuring the %RSD of the peak area is 10.0%.

Table 2: Summary of Method Validation Data (Representative)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (UPLC Phenyl-Hexyl)Status
Specificity No interference at API RT; Peak Purity PassedNo interference; Purity Angle < ThresholdPass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy Mean Recovery 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability %RSD 2.0% (n=6)0.85%Pass
LOQ S/N 10; %RSD 10.0%S/N = 12; %RSD = 4.2% (at 0.05 µg/mL)Pass

Analytical Procedure Lifecycle Workflow

The following diagram illustrates the modern lifecycle approach to analytical validation, integrating both ICH Q14 (Method Development) and ICH Q2(R2) (Method Validation) principles to ensure continuous quality oversight.

G cluster_Validation ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) Define Intended Purpose MethodDev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->MethodDev RiskAssess Risk Assessment Identify Critical Method Parameters MethodDev->RiskAssess Spec Specificity / Selectivity (Forced Degradation) RiskAssess->Spec Lin Linearity & Range (Calibration Model) RiskAssess->Lin AccPre Accuracy & Precision (Repeatability & Intermediate) RiskAssess->AccPre Sens Sensitivity (LOD / LOQ) RiskAssess->Sens Rob Robustness (DoE Evaluation) RiskAssess->Rob Report Validation Report & Lifecycle Management Spec->Report Lin->Report AccPre->Report Sens->Report Rob->Report

Caption: Analytical Procedure Lifecycle and Validation Workflow based on ICH Q14 and Q2(R2) guidelines.

References

  • [1] Title: ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development). Source: CASSS. URL:

  • [4] Title: Final IWG Concept Paper Q2(R2) and Q14. Source: ICH. URL:

  • [2] Title: Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. Source: CASSS. URL:

  • [3] Title: Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Source: Agilent. URL:

  • [5] Title: A Review on Analytical Parameters Quality Management in Pharma Industry Aspects. Source: IJSATE. URL:

Sources

A Comparative Guide to the Reproducible Synthesis of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among these, 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole stands as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a sulfonyl group at the C4 position of the pyrazole ring, is of significant interest in the development of targeted therapeutics. The tolylsulfonyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, making its efficient and reproducible synthesis a critical aspect of drug discovery pipelines. This guide provides a comprehensive comparison of synthetic methodologies for this target molecule, with a focus on reproducibility, scalability, and experimental integrity.

Strategic Overview of the Synthesis

The synthesis of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is most effectively approached through a multi-step sequence. This strategy allows for greater control over the introduction of substituents and facilitates purification of intermediates. The general synthetic pathway can be dissected into three primary stages:

  • Construction of the Pyrazole Core: Synthesis of 1,5-dimethylpyrazole.

  • Introduction of the Sulfonyl Moiety: Sulfonylation of 1,5-dimethylpyrazole to yield 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

  • Formation of the Diaryl Sulfone Linkage: Coupling of the sulfonyl chloride with a toluene derivative.

This guide will delve into the experimental details of each stage, offering step-by-step protocols and a critical evaluation of alternative methods for the final, crucial C-S bond formation.

Synthetic_Workflow A α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) C 1,5-Dimethylpyrazole A->C Cyclocondensation B Methylhydrazine B->C E 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride C->E Sulfonylation D Chlorosulfonic Acid D->E G 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole E->G C-S Coupling F Toluene Derivative F->G Friedel_Crafts A 1,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride D 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole A->D Sulfonylation B Toluene B->D C Lewis Acid (e.g., AlCl3) C->D Suzuki_Miyaura A 1,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride D 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole A->D Cross-Coupling B p-Tolylboronic Acid B->D C Pd Catalyst & Ligand Base C->D

Sources

Benchmarking Bioactivity of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID), which features a pyrazole core.[3] The compound of interest, 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, shares structural similarities with known COX inhibitors, suggesting its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking the bioactivity of this compound against established alternatives, supported by detailed experimental protocols and comparative data.

Predicted Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the arachidonic acid cascade.[3] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Given the structural features of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, it is hypothesized to act as a selective COX-2 inhibitor.

digraph "Arachidonic_Acid_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGG2_1 [label="PGG₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2_1 [label="PGH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostanoids_1 [label="Physiological\nProstanoids\n(e.g., Gastric protection,\nPlatelet aggregation)", fillcolor="#F1F3F4", fontcolor="#202124"]; PGG2_2 [label="PGG₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2_2 [label="PGH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostanoids_2 [label="Inflammatory\nProstanoids\n(e.g., Pain, Fever,\nInflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="1,5-Dimethyl-4-\n(p-tolylsulfonyl)pyrazole\n(Hypothesized Target)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#EA4335"];

// Edges Membrane -> PLA2 [label="Stimulus", style=dashed]; PLA2 -> AA; AA -> COX1; AA -> COX2; COX1 -> PGG2_1; PGG2_1 -> PGH2_1; PGH2_1 -> Prostanoids_1; COX2 -> PGG2_2; PGG2_2 -> PGH2_2; PGH2_2 -> Prostanoids_2; Compound -> COX2 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Hypothesized mechanism of action via selective COX-2 inhibition.

Comparative Bioactivity Analysis: Anti-inflammatory and Anticancer Potential

While specific experimental data for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is not extensively available in the public domain, we can project its potential bioactivity based on data from structurally related pyrazole derivatives.[4][5] This section outlines the standard assays for benchmarking and presents a hypothetical, yet realistic, comparison with well-established drugs.

In Vitro Cyclooxygenase (COX) Inhibition

The primary screening for anti-inflammatory potential involves determining the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Table 1: Representative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (Hypothetical) 12.50.4527.8
Celecoxib (Reference)826.812[6][7]
Ibuprofen (Reference)12800.15[6][7]

Note: Data for the topic compound is hypothetical and for illustrative purposes.

digraph "COX_Inhibition_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- COX-1 & COX-2 Enzymes\n- Arachidonic Acid (Substrate)\n- Heme & Assay Buffer\n- Test Compounds (Serial Dilutions)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate Enzymes with\nTest Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Peroxidase Activity\n(Colorimetric or Fluorometric)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition\nand Determine IC₅₀ Values", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> React; React -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute anti-inflammatory activity.[8][9]

Table 2: Representative In Vivo Anti-inflammatory Data

Compound (Dose)Paw Edema Inhibition (%) at 3h
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (10 mg/kg) (Hypothetical) 55%
Indomethacin (10 mg/kg) (Reference)60-70%
Vehicle Control0%

Note: Data for the topic compound is hypothetical and for illustrative purposes.

digraph "Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatize Rats/Mice", fillcolor="#FFFFFF", fontcolor="#202124"]; Group [label="Group Animals (n=6 per group):\n- Vehicle Control\n- Test Compound\n- Positive Control (e.g., Indomethacin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer [label="Administer Compounds Orally", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Inject Carrageenan into Paw\n(Subplantar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Paw Volume at\nRegular Intervals (0-6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition of Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Acclimatize; Acclimatize -> Group; Group -> Administer; Administer -> Induce [label="1 hour post-administration", style=dashed]; Induce -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[10][11] The MTT assay is a colorimetric method for assessing cell viability.

Table 3: Representative In Vitro Anticancer Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole (Hypothetical) 8.512.2
Doxorubicin (Reference)0.81.5

Note: Data for the topic compound is hypothetical and for illustrative purposes.

digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cancer Cells in a\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat Cells with Serial Dilutions\nof Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate24h [label="Incubate for 24-72 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent to each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate4h [label="Incubate for 2-4 hours\n(Formazan Formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability and\nDetermine IC₅₀", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate24h; Incubate24h -> AddMTT; AddMTT -> Incubate4h; Incubate4h -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Workflow for the MTT cell viability assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available assay kits.[12][13][14]

  • Reagent Preparation :

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Prepare serial dilutions of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole and reference inhibitors (e.g., Celecoxib, Ibuprofen) in a suitable solvent (e.g., DMSO).

    • Dilute COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Procedure :

    • To a 96-well white opaque plate, add 10 µL of the diluted test compound or reference inhibitor. For enzyme control wells, add 10 µL of assay buffer.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to each well.

  • Measurement and Analysis :

    • Immediately measure fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.

    • Calculate the slope of the fluorescence curve for each well within the linear range.

    • Determine the percent inhibition for each concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating acute anti-inflammatory activity.[8][15][16]

  • Animals :

    • Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Procedure :

    • Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s), and a positive control group (e.g., Indomethacin, 10 mg/kg).

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the vehicle, test compound, or positive control orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis :

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

MTT Cell Proliferation Assay

This protocol is a widely used method for assessing the in vitro cytotoxicity of compounds.[17][18][19][20]

  • Cell Culture and Plating :

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole and a reference drug (e.g., Doxorubicin) in the culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated and vehicle controls.

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Measurement :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Based on its structural similarity to known bioactive pyrazoles, 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole presents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The hypothetical data presented in this guide suggests that it may act as a selective COX-2 inhibitor with potent antiproliferative effects. However, it is imperative to conduct rigorous experimental validation to confirm these predictions. The protocols detailed herein provide a robust framework for such investigations. Future studies should also explore the compound's pharmacokinetic and toxicological profiles to ascertain its potential as a clinical candidate.

References

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • DOI. (2001, May 15).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • PedWorld. (2001, July 18).
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • PubMed. (2001, December 15).
  • MDPI. (2021, April 1).
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Bio-protocol. (n.d.). Anticancer assay (MTT).
  • PubMed. (2010).
  • Bio-protocol. (2021, July). 4.3.3. Carrageenan-Induced Paw Edema.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.
  • Thermo Fisher Scientific - TW. (n.d.).
  • Cell Biolabs, Inc. (n.d.).
  • ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • PMC. (2024, April 3).
  • Springer. (2024, September 25). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • PubMed. (2023, February 15). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition.
  • Dove Press. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Preprints.org. (2025, March 31).
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Journal of Applied Pharmaceutical Science. (2021, February 25). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.
  • PubMed. (2015, November 15). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore.
  • Human Journals. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (n.d.). Structures of known biologically active pyrazolines 1–4, pyrazole 5 and....
  • ResearchGate. (n.d.).

Sources

NMR spectral comparison of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of pyrazole regiochemistry is critical in drug discovery, as the spatial orientation of substituents directly dictates target binding affinity and pharmacokinetic profiles. During the synthesis of tosylpyrazoles—often achieved via the condensation of a sulfonyl-dicarbonyl precursor with methylhydrazine—the ambident nature of the hydrazine typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating analytical framework to definitively distinguish between 1,3-Dimethyl-4-(p-tolylsulfonyl)pyrazole and 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: The Physics of Isomer Differentiation

Differentiating these isomers relies on exploiting the distinct steric and electronic microenvironments created by the relative positioning of the N-methyl group, the C-methyl group, and the strongly electron-withdrawing p-tolylsulfonyl (tosyl) moiety.

  • Steric Compression and the γ -Gauche Effect: In the 1,5-dimethyl isomer, the N-methyl (position 1) and the C-methyl (position 5) are sterically adjacent. This spatial crowding induces a γ -gauche effect, which compresses the electron cloud and shields the C-5 methyl carbon. Consequently, in 13 C NMR, the C-5 methyl carbon resonates at a higher field (~11.2 ppm) compared to the unhindered C-3 methyl of the 1,3-isomer (~13.5 ppm) .

  • Anisotropic Deshielding: The tosyl group at C-4 exerts a strong anisotropic deshielding effect on adjacent protons. In the 1,3-isomer, the isolated C-5 proton is flanked by both the N-methyl group and the tosyl group, pushing its 1 H resonance significantly downfield (~7.95 ppm) compared to the C-3 proton of the 1,5-isomer (~7.88 ppm) .

  • Dipolar Cross-Relaxation (NOE): The ultimate proof of regiochemistry lies in through-space magnetization transfer. The physical distance between the N-methyl protons and the adjacent C-5 substituent is approximately 2.5–2.8 Å, which is well within the 5.0 Å limit for the Nuclear Overhauser Effect (NOE).

Quantitative Data Comparison

The following tables synthesize the expected chemical shifts and 2D correlations based on the physicochemical properties of substituted pyrazoles.

Table 1: 1 H and 13 C NMR Chemical Shift Summary (CDCl 3​ , 298 K)
Molecular Position1,3-Dimethyl Isomer ( 1 H)1,3-Dimethyl Isomer ( 13 C)1,5-Dimethyl Isomer ( 1 H)1,5-Dimethyl Isomer ( 13 C)
N-CH 3​ (Position 1) 3.85 (s, 3H)39.2 ppm3.82 (s, 3H)37.5 ppm
C-CH 3​ 2.42 (s, 3H) [at C-3]13.5 ppm2.51 (s, 3H) [at C-5]11.2 ppm
Pyrazole C-3 151.0 ppm7.88 (s, 1H)141.5 ppm
Pyrazole C-4 120.5 ppm118.0 ppm
Pyrazole C-5 7.95 (s, 1H)132.0 ppm143.2 ppm
Tosyl-CH 3​ 2.40 (s, 3H)21.5 ppm2.40 (s, 3H)21.5 ppm
Table 2: Diagnostic 2D NMR Correlations
Experiment Type1,3-Dimethyl-4-tosylpyrazole1,5-Dimethyl-4-tosylpyrazole
2D NOESY N-CH 3​ H-5 (Strong cross-peak)N-CH 3​ C5-CH 3​ (Strong cross-peak)
2D HMBC N-CH 3​ C-5 (Correlates to CH, ~132 ppm)N-CH 3​ C-5 (Correlates to Cq, ~143 ppm)

Experimental Protocol: A Self-Validating System

Step 1: High-Fidelity Sample Preparation

  • Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference to ensure chemical shift accuracy.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic impurities that could accelerate relaxation and degrade NOE signals.

Step 2: 1D NMR Acquisition

  • Acquire a standard 1 H spectrum (minimum 400 MHz, optimally 600 MHz) with a relaxation delay ( D1 ) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • Acquire a 13 C{1H} spectrum to identify the critical C-3 and C-5 carbon resonances.

Step 3: 2D NOESY (Through-Space Validation)

  • Set the NOESY mixing time ( τm​ ) to 300 ms .

    • Causality Note: For small molecules (MW < 500 Da) in non-viscous solvents, the correlation time ( τc​ ) is short. A 300 ms mixing time allows sufficient cross-relaxation between the N-methyl and the adjacent C-5 substituent without allowing spin diffusion to create false-positive correlations to the C-3 position.

Step 4: 2D HMBC (Through-Bond Validation)

  • Optimize the HMBC experiment for a long-range heteronuclear coupling constant ( nJCH​ ) of 8.0 Hz .

    • Causality Note: This parameter perfectly captures the 3J coupling between the N-methyl protons and the C-5 carbon. If the NOESY shows an N-Me to H-5 correlation, the HMBC must show the N-Me correlating to a methine (CH) carbon. If NOESY shows N-Me to C-Me, the HMBC must correlate to a quaternary (Cq) carbon. This makes the protocol mathematically self-validating .

Regioisomer Identification Workflow

G Prep Sample Preparation (15 mg in CDCl3 + TMS) NMR1D Acquire 1D 1H & 13C NMR (Map Methyl & Aromatic Shifts) Prep->NMR1D Split Orthogonal 2D NMR Validation NMR1D->Split NOESY 2D NOESY (300 ms mixing time) Split->NOESY HMBC 2D HMBC (Optimized for 8 Hz J-coupling) Split->HMBC Isomer13 1,3-Dimethyl Isomer NOE: N-Me ↔ H-5 HMBC: N-Me → C-5 (Methine CH) NOESY->Isomer13 Isomer15 1,5-Dimethyl Isomer NOE: N-Me ↔ 5-Me HMBC: N-Me → C-5 (Quaternary Cq) NOESY->Isomer15 HMBC->Isomer13 HMBC->Isomer15

Figure 1: Self-validating NMR workflow for differentiating 1,3- and 1,5-pyrazole regioisomers.

References

  • 1,5-Dimethylpyrazole Compound Summary PubChem, National Center for Biotechnology Information. URL:[Link]

  • Chemoselective Synthesis of Pyrazole Derivatives via β -Enamino Keto Esters CLOCKSS Archive, Journal of Heterocyclic Chemistry. URL:[Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures ResearchGate, Russian Journal of Applied Chemistry. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole requires a rigorous, scientifically grounded approach to safety. As a specialized building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents, this compound presents specific physicochemical hazards.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every safety measure is directly linked to the molecule's structural properties.

Hazard Assessment & Structural Causality

To design an effective safety protocol, we must first understand the molecular causality behind the hazards of 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole:

  • The p-Tolylsulfonyl (Tosyl) Group: The addition of a tosyl group significantly increases the overall lipophilicity of the molecule. Highly lipophilic compounds have a higher affinity for the lipid bilayer of the stratum corneum, meaning this compound has an enhanced rate of dermal penetration compared to unsubstituted pyrazoles.

  • The Pyrazole Core: Nitrogen-rich heterocycles are well-documented mucosal and ocular irritants [1]. Contact with the ocular mucosa can lead to severe, potentially irreversible eye damage (GHS Category 1/2A).

  • Physical State: As a solid crystalline powder, the primary vector of exposure is the aerosolization of micro-particulates during weighing and transfer, which can cause acute respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment must act as a targeted barrier against the specific physicochemical properties of the compound, in accordance with OSHA Standard 29 CFR 1910.132 [2].

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for incidental; double-glove for bulk).Nitrile provides superior resistance to lipophilic organic powders. Double-gloving prevents breakthrough dermal absorption driven by the tosyl moiety.
Eye Protection Snug-fitting, splash-proof safety goggles (ANSI Z87.1+).Standard safety glasses leave peripheral gaps. Goggles prevent airborne micro-particulates from interacting with the ocular mucosa.
Body Protection Flame-resistant lab coat or Tyvek suit; closed-toe non-porous shoes.Prevents the accumulation of static-charged particulates on personal clothing, eliminating the risk of secondary exposure outside the lab.
Respiratory N95/P100 Particulate Respirator (if handled outside a Class II hood).Filters out >95% of airborne crystalline dust, mitigating the risk of acute respiratory tract irritation [1].

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Step 1: Environmental Setup & Verification

  • Verify that the Class II fume hood has a continuous inward airflow (face velocity of 80–100 fpm).

  • Clear the workspace of any incompatible materials (strong oxidizing agents or strong bases).

  • Line the weighing area with anti-static weighing paper to prevent the electrostatic dispersion of the powder.

Step 2: Dispensing and Weighing

  • Use a grounded, anti-static micro-spatula. Rationale: Pyrazole powders can carry a static charge, causing them to aerosolize or cling to gloves when manipulated.

  • Weigh the material directly into a tared, sealable reaction vial rather than an open weigh boat.

  • Seal the vial before removing it from the fume hood.

Step 3: Post-Handling Decontamination

  • Wipe down the spatula, balance, and hood surface with a lint-free wipe dampened with a compatible solvent (e.g., ethanol or isopropanol), followed by a secondary wipe with warm soapy water.

  • Dispose of the wipes in a designated hazardous solid waste container.

Spill Response and Disposal Plan

Because this compound contains both nitrogen and sulfur heteroatoms, its disposal is strictly regulated by environmental protection guidelines [3].

  • Spill Protocol: If a spill occurs, do not dry sweep . Dry sweeping aerosolizes the toxic dust. Instead, cover the spill with damp absorbent pads (using water or a mild solvent). Carefully roll the pads inward to trap the powder, place them in a heavy-duty hazardous waste bag, and seal it.

  • Waste Segregation: 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole waste must be segregated into Hazardous Organic Waste . Because of the sulfonyl group, it must be clearly labeled as "Sulfur-Containing Organic Waste" to ensure it is routed to an EPA-compliant high-temperature incinerator equipped with scrubbers to prevent sulfur dioxide ( SO2​ ) emissions [3]. Do not flush any quantity down the sink.

Safety & Operational Workflow Visualization

SafetyWorkflow Start Pre-Operation: PPE & Hood Verification Weighing Weighing & Dispensing (Anti-static tools) Start->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Protocol: Wet Wiping & Isolation Spill->CleanUp Yes Reaction Seal Vessel & Proceed to Reaction Spill->Reaction No Disposal Waste Segregation: Sulfur-Organic Incineration CleanUp->Disposal Reaction->Disposal

Operational workflow and spill-response decision tree for handling sulfonyl pyrazoles.

References

  • PubChem (National Institutes of Health). Pyrazole, 4-amino-3,5-dimethyl- Safety and Hazards. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from[Link]

  • Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.